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Core Science & Biosynthesis

Foundational

Foreword: The Strategic Value of Saturated Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Fundamental Reactivity of (4,4-Dimethylcyclohexyl)boronic Acid In the landscape of medicinal chemistry, the deliberate incorporation of three-dimensional, saturated carbocyclic framewor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Reactivity of (4,4-Dimethylcyclohexyl)boronic Acid

In the landscape of medicinal chemistry, the deliberate incorporation of three-dimensional, saturated carbocyclic frameworks is a cornerstone of modern drug design. These motifs, such as the 4,4-dimethylcyclohexyl group, serve as valuable bioisosteres for commonly used functionalities like tert-butyl or phenyl groups. Their introduction can profoundly influence a molecule's physicochemical properties, often enhancing metabolic stability, improving solubility, and optimizing lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profile of a drug candidate. (4,4-Dimethylcyclohexyl)boronic acid emerges as a key building block in this context, providing a versatile handle for introducing this desirable scaffold into complex molecular architectures through robust cross-coupling methodologies. This guide provides an in-depth exploration of its core reactivity, practical applications, and the underlying principles that govern its synthetic utility.

Physicochemical Profile and Structural Considerations

(4,4-Dimethylcyclohexyl)boronic acid is a saturated secondary alkylboronic acid. Its inherent reactivity and stability are intrinsically linked to its structure.

Table 1: Core Properties of (4,4-Dimethylcyclohexyl)boronic acid

PropertyValueSource
CAS Number 1609930-85-9[1]
Molecular Formula C₈H₁₇BO₂[1]
Molecular Weight 156.03 g/mol [1]
Class Secondary Alkylboronic Acid-

Boronic acids are known to exist in equilibrium with their cyclic anhydride trimers, known as boroxines, particularly upon dehydration. This can complicate characterization and quantification.[2] Furthermore, alkylboronic acids are generally less stable than their aryl counterparts and can be susceptible to protodeboronation and oxidation.[3][4] For these reasons, they are often converted into more stable ester derivatives, such as pinacol or N-methyliminodiacetic acid (MIDA) esters, which offer enhanced stability for storage, handling, and sometimes, for use in iterative cross-coupling strategies.[2][5]

G cluster_0 Forms of (4,4-Dimethylcyclohexyl)boron BA (4,4-Dimethylcyclohexyl)boronic Acid (C₈H₁₇BO₂) Bpin Pinacol Ester (Bpin) (Enhanced Stability) BA->Bpin + Pinacol (Esterification) BMIDA MIDA Ester (BMIDA) (Stable, for Iterative Coupling) BA->BMIDA + MIDA (Esterification) Bpin->BA + H₂O/Base (Hydrolysis) BMIDA->BA + Mild Base (aq.) (Deprotection)

Caption: Common forms and derivatives of the title compound.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used application for boronic acids, enabling the formation of carbon-carbon bonds.[3][6] The coupling of a secondary C(sp³)-hybridized boronic acid, such as (4,4-dimethylcyclohexyl)boronic acid, with a C(sp²)-hybridized partner (e.g., an aryl or vinyl halide) presents unique challenges compared to the more common coupling of arylboronic acids.

Mechanistic Insights and Causality

The catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner, forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[8] For alkylboronic acids, this step can be sluggish.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

A significant challenge with secondary alkylboronic acids is the potential for competing β-hydride elimination from the Pd(II)-alkyl intermediate after transmetalation. This side reaction leads to the formation of an alkene byproduct and a palladium-hydride species, reducing the yield of the desired cross-coupled product.

Expert Insight: The choice of ligand and base is critical to overcoming these challenges. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often essential. They promote a fast rate of reductive elimination, which outcompetes β-hydride elimination, and they stabilize the active Pd(0) catalyst. The base must be strong enough to form the boronate "ate" complex but not so strong as to cause degradation of the substrate or catalyst. Potassium phosphate (K₃PO₄) is often an excellent choice in these systems.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X      L₂ Pd0->PdII_A Oxidative Addition ArX Ar-X (Aryl Halide) OxAdd Oxidative Addition PdII_B Ar-Pd(II)-R      L₂ PdII_A->PdII_B Transmetalation (R-B(OH)₃⁻) Boronic R-B(OH)₂ + Base Transmetalation Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-R (Coupled Product) PdII_B->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative methodology for the coupling of (4,4-dimethylcyclohexyl)boronic acid with an aryl bromide.

Materials:

  • (4,4-Dimethylcyclohexyl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene/Water (10:1 v/v), degassed

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, (4,4-dimethylcyclohexyl)boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inerting: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the aryl bromide is complete (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Core Reactivity: The Chan-Lam Cross-Coupling

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, such as C-N and C-O bonds, using a copper catalyst.[9][10] This reaction is an attractive alternative to the Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions.[11] However, similar to the Suzuki coupling, the use of C(sp³)-hybridized boronic acids poses a greater challenge than their aryl counterparts.[12]

Mechanistic Insights and Causality

The precise mechanism of the Chan-Lam coupling is still a subject of study, but a generally accepted pathway involves the following key steps:[9]

  • Ligand Exchange: The heteroatom nucleophile (e.g., an amine, R₂NH) coordinates to a Cu(II) salt (e.g., Cu(OAc)₂).

  • Transmetalation: The alkyl group is transferred from the boronic acid to the copper center. This is often the rate-limiting step for alkylboronic acids and can be challenging to achieve efficiently.[12]

  • Reductive Elimination: The newly formed C-N or C-O bond is created via reductive elimination from a high-valent copper intermediate (likely Cu(III) or Cu(II)), regenerating a lower-valent copper species which is then re-oxidized by an oxidant (often air) to complete the catalytic cycle.

Expert Insight: The reaction is typically performed in the presence of a base (like pyridine or an amine base) and an oxidant, which is often atmospheric oxygen.[9] The choice of copper source, ligand, and solvent can significantly impact the reaction's efficiency. For challenging C(sp³)-N couplings, the addition of specific ligands may be necessary to facilitate the key transmetalation and reductive elimination steps.

ChanLam_Workflow Start Combine: - (4,4-Dimethylcyclohexyl)boronic acid - Amine/Phenol Nucleophile - Cu(OAc)₂ catalyst - Base (e.g., Pyridine) Reaction Stir at RT to 60°C under Air Atmosphere (Air acts as terminal oxidant) Start->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup Aqueous Workup (e.g., EDTA or NH₄OH wash to remove copper salts) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated C-N or C-O Coupled Product Purify->Product

Caption: General experimental workflow for a Chan-Lam coupling reaction.

Field-Proven Experimental Protocol: Chan-Lam C-N Coupling

This protocol describes a general procedure for the N-alkylation of an aniline derivative.

Materials:

  • (4,4-Dimethylcyclohexyl)boronic acid (1.5 equiv)

  • Aniline derivative (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Molecular sieves (4 Å), activated

Procedure:

  • Vessel Preparation: To a round-bottom flask containing activated 4 Å molecular sieves and a stir bar, add the aniline derivative, (4,4-dimethylcyclohexyl)boronic acid, and Cu(OAc)₂.

  • Solvent and Base Addition: Add the solvent (DCM or MeOH) followed by pyridine.

  • Reaction: Leave the flask open to the air (or fit with a balloon of air) and stir vigorously at room temperature. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Monitoring: Monitor the reaction for the disappearance of the starting aniline by TLC or LC-MS (typically 12-48 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and copper salts, washing with additional solvent.

  • Purification: Concentrate the filtrate. The crude product can be purified by flash column chromatography. An aqueous wash with an EDTA or ammonium hydroxide solution may be performed before chromatography to further remove residual copper.

Synthesis and Handling

(4,4-Dimethylcyclohexyl)boronic acid is not as commonly available as many arylboronic acids and may require synthesis. A plausible synthetic route involves the hydroboration of 4,4-dimethylcyclohexene with a borane source (e.g., borane-THF complex), followed by an oxidative or hydrolytic workup. Alternatively, formation of the corresponding Grignard or organolithium reagent from a halide precursor followed by quenching with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic hydrolysis can yield the desired product.[13]

Handling and Storage:

  • Stability: As an alkylboronic acid, it is susceptible to oxidation and dehydration.[4]

  • Storage: It should be stored under an inert atmosphere (Argon or Nitrogen) in a cool, dry place.

  • Handling: Minimize exposure to air and moisture. Use of a glovebox or Schlenk techniques is recommended for long-term storage and for setting up sensitive reactions.

Applications in Drug Development

The true value of (4,4-dimethylcyclohexyl)boronic acid lies in its application as a tool for molecular design. The 4,4-dimethylcyclohexyl moiety is a "saturated bioisostere" of groups like phenyl or tert-butyl. Its incorporation can:

  • Block Metabolic Hotspots: The gem-dimethyl group prevents oxidation at the C4 position of the cyclohexane ring, a common site of metabolic attack.

  • Tune Lipophilicity: It provides a non-planar, lipophilic scaffold that can be used to optimize a compound's LogP for improved cell permeability and pharmacokinetic properties.

  • Improve 3D Shape and Binding: The chair conformation of the cyclohexane ring introduces a defined three-dimensional geometry that can lead to improved binding affinity and selectivity for a biological target.

The robust coupling reactions described herein allow medicinal chemists to strategically install this valuable fragment into lead compounds, facilitating rapid exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[14][15]

References

  • Chan-Lam Coupling - Organic Chemistry Portal.
  • A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)
  • Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. (2025). PMC.
  • Direct Chan–Lam Amination and Etherification of Aryl BMIDA Reagents. (2022). European Journal of Organic Chemistry.
  • 4,4-Dimethylcyclohexylboronic acid. Shanghai Ruiyi Pharmaceutical Technology Co., Ltd..
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Chan-Lam Coupling. Alfa Chemistry.
  • Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.
  • (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid. MySkinRecipes.
  • 4,4-(Dimethylcyclohex-2-enone)-2-boronic acid, pinacol ester. Sigma-Aldrich.
  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 4,4-Dimethylcyclohexene-1-boronic acid, 96%, Thermo Scientific. Fisher Scientific.
  • Physical and Chemical Properties of Boronic Acids: Formulation Implic
  • 4,4-(DIMETHYLCYCLOHEXENE-1-YL)BORONIC ACID, PINACOL ESTER. Chemicalbook.
  • Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. MDPI.
  • Iterative reactions of transient boronic acids enable sequential C–C bond formation.
  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
  • Protecting Groups for Boronic Acids.
  • Design and discovery of boronic acid drugs. Semantic Scholar.
  • Preparation method of cis-4-methylcyclohexylamine.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
  • boronic esters. Organic Syntheses Procedure.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
  • Alkylboronic acid or boron
  • Design and discovery of boronic acid drugs. PubMed. (2020).
  • Cross-coupling of unactivated secondary boronic acids.

Sources

Exploratory

(4,4-Dimethylcyclohexyl)boronic acid: A Guide to Chemical Stability and Optimal Storage

An In-Depth Technical Guide for Researchers and Drug Development Professionals Foreword: The Duality of Boronic Acids Boronic acids are indispensable reagents in modern organic chemistry and drug discovery. Their utility...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Duality of Boronic Acids

Boronic acids are indispensable reagents in modern organic chemistry and drug discovery. Their utility in robust carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling, has cemented their role as critical building blocks in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] However, the very electronic nature that makes them versatile—the vacant p-orbital on the boron atom—also renders them susceptible to degradation.[2][3] This guide provides an in-depth analysis of the stability of (4,4-Dimethylcyclohexyl)boronic acid, offering field-proven insights and protocols to ensure its integrity from storage to reaction, thereby safeguarding the reproducibility and success of your research.

Physicochemical Profile of (4,4-Dimethylcyclohexyl)boronic acid

(4,4-Dimethylcyclohexyl)boronic acid is an alkylboronic acid. Unlike its well-studied arylboronic acid cousins, it lacks an aromatic system conjugated with the boronic acid moiety. This structural feature—a bulky, saturated carbocyclic ring—governs its reactivity and stability profile. The boron atom is sp² hybridized, resulting in a trigonal planar geometry.[3] This configuration leaves a vacant p-orbital, making the molecule a mild Lewis acid and susceptible to nucleophilic attack.

A crucial characteristic of boronic acids is their tendency to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially in the solid state or under dehydrating conditions.[4] This dehydration is a reversible process, but the presence of boroxines can complicate stoichiometry and reaction kinetics.

Core Degradation Pathways and Influencing Factors

The long-term stability of (4,4-Dimethylcyclohexyl)boronic acid is primarily challenged by two chemical processes: oxidation and dehydration. Understanding these pathways is critical for designing effective storage and handling strategies.

Oxidative Degradation

Oxidation represents the most significant and irreversible degradation pathway for boronic acids.[5] The carbon-boron bond is susceptible to cleavage by atmospheric oxygen and other oxidizing agents, leading to the formation of the corresponding alcohol (4,4-dimethylcyclohexanol) and boric acid.[5][6] This process is often autocatalytic and can be accelerated by exposure to light and trace metal impurities. Studies on various boronic acids have shown that reactive oxygen species (ROS), such as hydrogen peroxide, can rapidly induce this degradation.[5][7]

Dehydration and Boroxine Formation

In the solid state, boronic acids can undergo intermolecular dehydration to form a six-membered ring containing alternating boron and oxygen atoms, a structure known as a boroxine.[2][4] While this process is often reversible upon dissolution in protic solvents, the conversion can affect the material's physical properties and lead to inaccurate measurements if not accounted for. The presence of significant amounts of boroxine can be problematic for reactions requiring precise control of reagent stoichiometry.

Below is a diagram illustrating the primary degradation pathways.

cluster_conditions Influencing Factors A (4,4-Dimethylcyclohexyl)boronic acid R-B(OH)₂ B Oxidative Degradation A->B Irreversible C Dehydration (Trimerization) A->C Reversible D 4,4-Dimethylcyclohexanol (R-OH) B->D E Boroxine (R-BO)₃ C->E F • Oxygen (Air) • Light • Heat • Oxidizing Agents F->B G • Heat • Low Moisture G->C

Caption: Key degradation pathways for (4,4-Dimethylcyclohexyl)boronic acid.

Recommended Storage and Handling Protocols

To mitigate the degradation risks, a multi-faceted approach to storage and handling is required. The following protocols are based on established best practices for reactive chemical intermediates.[8][9]

Optimal Storage Conditions

The primary objective of storage is to minimize exposure to oxygen, moisture, heat, and light.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated) Slows the kinetic rate of both oxidative degradation and dehydration.[8]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway.
Container Amber Glass or Opaque HDPE Prevents exposure to light, which can catalyze oxidation. Tightly sealed to prevent moisture ingress.[8]
Moisture Dry Environment Minimizes water content, which can participate in various side reactions, although it helps hydrolyze boroxines back to the monomer. Store in a desiccator if possible.[9]
Safe Handling Workflow

Proper handling is crucial, as brief exposure to ambient conditions can compromise a reagent intended for long-term storage.

cluster_details A 1. Preparation B 2. Equilibration A->B A_desc Don appropriate PPE: Safety goggles, lab coat, gloves. C 3. Inert Environment B->C B_desc Allow sealed container to warm to room temperature before opening to prevent moisture condensation. D 4. Aliquoting C->D C_desc Handle compound exclusively in an inert atmosphere glovebox or under a positive pressure stream of argon/nitrogen. E 5. Resealing & Storage D->E D_desc Use clean, dry spatulas. Weigh the desired amount quickly. Avoid cross-contamination. E_desc Backfill the container headspace with inert gas, seal tightly, and return to refrigerated storage.

Caption: Step-by-step workflow for handling (4,4-Dimethylcyclohexyl)boronic acid.

Designing a Stability Assessment Program

For critical applications, particularly in drug development, verifying the stability of a specific batch of (4,4-Dimethylcyclohexyl)boronic acid is essential.[10] A well-designed stability study provides empirical data on the degradation profile under defined conditions.[11]

Experimental Protocol: Accelerated Stability Study

This study is designed to increase the rate of chemical degradation to predict long-term stability.[12]

Objective: To assess the stability of (4,4-Dimethylcyclohexyl)boronic acid under accelerated thermal and humidity stress.

Methodology:

  • Initial Analysis (T=0): Characterize a control sample of the boronic acid that has been stored under ideal conditions (2-8 °C, inert atmosphere).

    • Purity Assay: Quantitative High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Identity: ¹H NMR, ¹¹B NMR, and Mass Spectrometry to confirm structure and detect major impurities.

    • Appearance: Visual inspection for color and physical state.

    • Water Content: Karl Fischer titration.

  • Sample Preparation: Aliquot the boronic acid into several vials. For this study, expose the material to ambient air during aliquoting to simulate a worst-case handling scenario.

  • Stress Conditions: Place the vials in a stability chamber set to the accelerated condition.

  • Time Points: Pull samples for full analysis at predetermined intervals.

  • Data Analysis: Compare the results at each time point to the initial T=0 data. A significant change is often defined as a >5% loss in purity or the appearance of a major degradation product.

Example Study Design

The following table outlines a typical protocol for an accelerated stability study.

ParameterConditionTime PointsAnalytical Tests
Storage Condition 40 °C / 75% Relative Humidity0, 1, 3, 6 monthsPurity (HPLC), Identity (NMR), Appearance, Water Content (KF)
Control Condition 5 °C / Ambient Humidity0, 6 monthsPurity (HPLC), Identity (NMR), Appearance, Water Content (KF)

Conclusion

While (4,4-Dimethylcyclohexyl)boronic acid is a powerful synthetic tool, its inherent instability necessitates rigorous storage and handling protocols. The primary degradation pathways—oxidation and dehydration—can be effectively mitigated by minimizing exposure to atmospheric oxygen, heat, light, and moisture. For researchers and drug development professionals, implementing these measures is not merely a suggestion but a requirement for ensuring the validity, reproducibility, and success of their scientific endeavors. Proactive stability testing for critical batches is a cornerstone of good laboratory practice and provides the ultimate assurance of reagent quality.

References

  • Thermo Fisher Scientific. (2011). Safety Data Sheet for 4-Tolylboronic acid.

  • Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B, 10(33), 6263–6278.

  • Cammidge, A. N., & Kocienski, P. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Tech.

  • Essenberg, C., Ellis, L., & Turnbull, M. (2008). Phenol Family Degradation Pathway Map. Eawag-BBD.

  • Liu, J., et al. (2017). Oxidation Responsive Polymers with a Triggered Degradation via Arylboronate Self-Immolative Motifs on a Polyphosphazene Backbone. ACS Macro Letters, 6(2), 155–159.

  • Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758–765.

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.

  • CymitQuimica. (2024). Safety Data Sheet for (4-(Methoxymethoxy)-3,5-dimethylphenyl)boronic acid.

  • Song, W., et al. (2017). Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. Biomacromolecules, 18(9), 2849–2857.

  • Nutrient Technologies, Inc. (n.d.). Material Safety Data Sheet for B-17 Boric Acid Spray.

  • Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives.

  • Carl ROTH. (n.d.). Safety Data Sheet: Boric acid.

  • Bioshop Canada Inc. (n.d.). Safety Data Sheet: Boric acid.

  • Leite, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4945.

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • American Chemical Society. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

  • ResearchGate. (2014). Order of thermodynamic stability of representative boronic esters.

  • PubChem. (n.d.). (4,4-Dimethylcyclohexyl)oxyboronic acid.

  • Siahaan, T. J., & McQuate, M. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.

  • Almac Group. (2025). Unlocking Drug Longevity: The Crucial Role of Stability Studies.

  • European Medicines Agency. (1995). ICH Topic Q 5 C: Stability Testing of Biotechnological/Biological Products.

  • Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product.

Sources

Foundational

Strategic Sourcing and Application Guide: (4,4-Dimethylcyclohexyl)boronic Acid

Executive Summary: The Gem-Dimethyl Effect in Drug Design (4,4-Dimethylcyclohexyl)boronic acid is a specialized building block used primarily to introduce the 4,4-dimethylcyclohexyl moiety into pharmaceutical scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Dimethyl Effect in Drug Design

(4,4-Dimethylcyclohexyl)boronic acid is a specialized building block used primarily to introduce the 4,4-dimethylcyclohexyl moiety into pharmaceutical scaffolds. This structural motif is highly valued in medicinal chemistry for two reasons:

  • Conformational Locking: The gem-dimethyl group at the 4-position forces the cyclohexane ring into a specific chair conformation, reducing the entropic penalty of binding to a protein target.

  • Metabolic Stability: The steric bulk of the methyl groups protects the ring from oxidative metabolism (e.g., P450 oxidation) at the typically vulnerable 4-position.

This guide addresses the technical challenges of sourcing this material—specifically the distinction between the free acid, the pinacol ester, and the unsaturated precursor—and provides validated protocols for its quality control and application in cross-coupling reactions.

Commercial Sourcing Landscape

Sourcing this molecule requires navigating a complex landscape of derivatives. The free boronic acid is often unstable, existing in equilibrium with its boroxine anhydride. Consequently, most reliable commercial sources supply the pinacol ester or the unsaturated precursor .

The Three Forms of Procurement

Researchers must specify the exact CAS and oxidation state required.

FormChemical StructureCAS Number (Representative)StabilitySourcing Recommendation
Free Acid (4,4-Dimethylcyclohexyl)B(OH)₂1609930-85-9Low (Dehydrates)Avoid for bulk storage. Buy only for immediate use.
Pinacol Ester (4,4-Dimethylcyclohexyl)B(pin)859217-67-7HighPreferred. Bench stable. Can be hydrolyzed or coupled directly.[1][2]
Unsaturated Precursor (4,4-Dimethylcyclohex-1-enyl)B(OH)₂865869-28-9ModerateAlternative. Requires hydrogenation after coupling. Cheaper.
Sourcing Decision Matrix

The following decision tree assists in selecting the correct vendor type based on project phase and stability requirements.

SourcingStrategy Start Start: Requirement Analysis IsStable Is long-term storage required? Start->IsStable DirectCoupling Is the coupling partner sterically hindered? IsStable->DirectCoupling No (Immediate Use) BuyEster Buy Pinacol Ester (Bpin) Source: Combi-Blocks, Enamine CAS: 859217-67-7 IsStable->BuyEster Yes BuyAcid Buy Free Acid (Custom) Source: WuXi, Pharmacore CAS: 1609930-85-9 DirectCoupling->BuyAcid No (Standard Coupling) BuyOlefin Buy Unsaturated Analog Source: Sigma, Alfa Aesar CAS: 865869-28-9 DirectCoupling->BuyOlefin Yes (Plan for Hydrogenation)

Figure 1: Strategic sourcing decision tree for (4,4-Dimethylcyclohexyl)boronic acid derivatives.

Quality Assurance: The Boroxine-Acid Equilibrium

A common failure mode in the lab is assuming the commercial "boronic acid" is 100% monomeric. In reality, alkyl boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .[3]

The Self-Validating QC Protocol

Before using the reagent in a sensitive Suzuki coupling, you must determine the Boroxine:Acid ratio.

Method: Quantitative NMR (qNMR) in DMSO-d6 with D₂O.

  • Dissolve: 10 mg of sample in DMSO-d6.

  • Add D₂O: Add 2 drops of D₂O. This shifts the equilibrium entirely to the monomeric boronic acid species, allowing for accurate integration against an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Compare: Run a second tube in pure CDCl₃. The presence of multiple sets of methyl peaks indicates boroxine formation.

Purification Protocol (If Boroxine content > 10%):

  • Dissolution: Dissolve crude material in minimal diethyl ether.

  • Precipitation: Add 1M NaOH. The boronate salt will precipitate or partition into the aqueous phase.

  • Wash: Wash the aqueous layer with ether to remove organic impurities.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2.

  • Extraction: Extract immediately with ether, dry over MgSO₄, and concentrate in vacuo without heating.

Synthetic Application: Suzuki-Miyaura Coupling

Coupling secondary alkyl boronic acids (like the cyclohexyl derivative) is significantly more challenging than aryl-aryl couplings due to:

  • Slow Transmetallation: The C(sp³)-B bond is less reactive.

  • β-Hydride Elimination: The alkyl-palladium intermediate is prone to isomerizing to an alkene.

Recommended Reaction Conditions

To mitigate β-hydride elimination, use electron-rich, bulky phosphine ligands (e.g., PCy₃, RuPhos) or NHC ligands.

ComponentRecommendationFunction
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Palladium source.
Ligand PCy₃ (Tricyclohexylphosphine) or S-Phos Bulky, electron-rich ligand accelerates oxidative addition and prevents β-elimination.
Base K₃PO₄ (anhydrous) or KOtBuStrong base activates the boronic acid to the boronate species.
Solvent Toluene/Water (10:1)Biphasic systems often improve transmetallation rates for alkyl boronates.
Temp 80–100 °CHigh energy barrier requires heat.
Step-by-Step Workflow

This protocol assumes the use of the Pinacol Ester derivative, as it is the most robust commercial source.

  • Charge: In a glovebox or under Argon, add Aryl Bromide (1.0 equiv), (4,4-Dimethylcyclohexyl)Bpin (1.2 equiv), Pd(OAc)₂ (5 mol%), and S-Phos (10 mol%) to a vial.

  • Solvent: Add Toluene (0.2 M concentration).

  • Base: Add K₃PO₄ (3.0 equiv) and H₂O (10% v/v of solvent).

  • Cycle: Seal the vial. Heat to 100 °C for 16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.

  • Analysis: Check conversion via LCMS. Look for the protodeboronated byproduct (4,4-dimethylcyclohexane) if yield is low.

Mechanistic Pathway & Failure Points

Understanding the cycle allows for troubleshooting. If the reaction fails, check the "Beta-Hydride Elimination" loop in the diagram below.

SuzukiMechanism cluster_QC Critical Control Point Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Rate Limiting) OxAdd->TransMet R-B(OH)2 + Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fast BetaElim Beta-Hydride Elimination (FAILURE MODE) TransMet->BetaElim Slow Ligand Low Base RedElim->Pd0

Figure 2: Catalytic cycle highlighting the competition between productive elimination and destructive beta-hydride elimination.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Boronic Acids.[4] Journal of the American Chemical Society, 132(34), 12084-12098. Link

  • Thermo Fisher Scientific. (n.d.). 4,4-Dimethylcyclohexene-1-boronic acid Product Page. Thermo Scientific Chemicals. Link

  • Sigma-Aldrich. (n.d.). 4,4-(Dimethylcyclohex-2-enone)-2-boronic acid, pinacol ester Product Specification. MilliporeSigma. Link

Sources

Exploratory

Technical Guide: (4,4-Dimethylcyclohexyl)boronic acid

The following technical guide details the identification, physiochemical profile, and application of (4,4-Dimethylcyclohexyl)boronic acid , a specialized organoboron building block used in medicinal chemistry. [1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, physiochemical profile, and application of (4,4-Dimethylcyclohexyl)boronic acid , a specialized organoboron building block used in medicinal chemistry.

[1]

Executive Summary

(4,4-Dimethylcyclohexyl)boronic acid is a saturated, aliphatic organoboron intermediate utilized primarily in Suzuki-Miyaura cross-coupling reactions to introduce a lipophilic, metabolically robust gem-dimethylcyclohexyl moiety into drug scaffolds.[1] Unlike its aromatic counterparts, this secondary alkyl boronic acid presents unique challenges in stability and reactivity (e.g., slower transmetallation, propensity for


-hydride elimination). This guide provides the validated CAS identification, structural analysis, and a rigorous experimental framework for its deployment in high-value synthesis.

Part 1: Identification & Physiochemical Profile[1]

Core Identity Data
ParameterDetail
Compound Name (4,4-Dimethylcyclohexyl)boronic acid
CAS Registry Number 1609930-85-9
Chemical Formula C

H

BO

Molecular Weight 156.03 g/mol
SMILES CC1(C)CCC(CC1)B(O)O
Structure Type Secondary Alkyl Boronic Acid (Achiral, Symmetric)
Structural Significance: The Gem-Dimethyl Effect

The 4,4-dimethyl substitution pattern is not merely structural decoration; it imparts specific pharmacological and kinetic advantages:

  • Conformational Lock: The bulky methyl groups at the C4 position bias the cyclohexane ring distribution, often locking the ring into a specific chair conformation. This reduces the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: The C4 position is a common site for P450-mediated oxidative metabolism.[1] Methylation blocks this "soft spot," extending the half-life of the final drug candidate.

Part 2: Synthetic Utility & Challenges

The "Alkyl Problem" in Cross-Coupling

Researchers transitioning from aryl-aryl couplings to alkyl-aryl couplings often encounter failure when using standard conditions (e.g., Pd(PPh


)

/Na

CO

).[1]
  • Challenge 1:

    
    -Hydride Elimination:  The secondary alkyl palladium intermediate formed after transmetallation is prone to rapid 
    
    
    
    -hydride elimination, leading to alkene byproducts (4,4-dimethylcyclohexene) rather than the coupled product.[1]
  • Challenge 2: Slow Transmetallation: The C(sp

    
    )–B bond is less polarized and sterically more hindered than C(sp
    
    
    
    )–B bonds, retarding the transfer of the alkyl group to the palladium center.
Strategic Solution

To successfully couple (4,4-Dimethylcyclohexyl)boronic acid , one must use electron-rich, bulky phosphine ligands (e.g., RuPhos , SPhos , or CataCXium A ) that facilitate oxidative addition and accelerate reductive elimination over


-hydride elimination.

Part 3: Experimental Protocol

Workflow: Synthesis & Coupling

The following diagram illustrates the logical flow from the commercial precursor to the final coupled pharmacophore.

G Start 4,4-Dimethylcyclohexanone (CAS 4255-62-3) Inter1 Vinyl Triflate / Bromide Intermediate Start->Inter1 1. Tf2O / Base (Enolization) Inter2 Alkenyl Boronate (CAS 859217-67-7) Inter1->Inter2 2. Miyaura Borylation (B2pin2, Pd cat) Target (4,4-Dimethylcyclohexyl) boronic acid (CAS 1609930-85-9) Inter2->Target 3. Hydrogenation (H2, Pd/C, Hydrolysis) Product Coupled Drug Scaffold (Ar-Cyclohexyl) Target->Product 4. Suzuki Coupling (Pd-RuPhos, Base)

Figure 1: Synthetic lineage from ketone precursor to final cross-coupled product.[2]

Validated Coupling Protocol (Secondary Alkyl-Aryl)

Standard conditions for coupling (4,4-dimethylcyclohexyl)boronic acid with an aryl chloride.

Reagents:

  • Boronic Acid: 1.5 equivalents[1]

  • Aryl Chloride: 1.0 equivalent[1]

  • Catalyst: Pd(OAc)

    
     (2 mol%) + RuPhos (4 mol%)
    
  • Base: K

    
    PO
    
    
    
    (3.0 equivalents)
  • Solvent: Toluene / Water (10:1 ratio)

Procedure:

  • Inert Atmosphere: Charge a reaction vial with the aryl chloride, (4,4-dimethylcyclohexyl)boronic acid, Pd(OAc)

    
    , RuPhos, and K
    
    
    
    PO
    
    
    . Evacuate and backfill with Argon (3 cycles).
  • Solvation: Add degassed Toluene and Water. The biphasic system is crucial for solubilizing the inorganic base while protecting the catalyst.

  • Reaction: Heat to 80–100 °C for 12–24 hours with vigorous stirring.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, and purify via silica chromatography.

Why this works: RuPhos is exceptionally bulky and electron-rich.[1] It promotes the oxidative addition of the aryl chloride and, critically, forms a palladacycle that physically blocks the


-hydride elimination pathway, forcing the system toward the desired reductive elimination.

Part 4: Safety & Handling

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Hygroscopic. Store at 2–8 °C under inert gas (Argon/Nitrogen). Boronic acids can dehydrate to form boroxines (cyclic trimers) upon prolonged exposure to air/heat; this is reversible with aqueous base but complicates stoichiometry.

References

  • Ruiyi Tech . (n.d.). 4,4-Dimethylcyclohexylboronic acid Product Page (CAS 1609930-85-9).[1][3] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chemical Society Reviews, 42(12), 5270-5298. (Context for alkyl coupling challenges).
  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028-13029. (Foundational work on SPhos/RuPhos ligands for secondary alkyl coupling).

Sources

Foundational

Comprehensive Spectroscopic Guide: (4,4-Dimethylcyclohexyl)boronic Acid

The following technical guide details the spectroscopic characterization, structural analysis, and synthesis of (4,4-Dimethylcyclohexyl)boronic acid , a critical organoboron intermediate used in high-value Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization, structural analysis, and synthesis of (4,4-Dimethylcyclohexyl)boronic acid , a critical organoboron intermediate used in high-value Suzuki-Miyaura cross-couplings and medicinal chemistry optimization.

Executive Summary & Structural Logic

Compound: (4,4-Dimethylcyclohexyl)boronic acid CAS: 1186412-83-8 (Acid) / 859217-67-7 (Pinacol Ester Precursor) Formula: C


H

BO

MW: 156.03 g/mol
Structural Analysis: The "Missing" Isomerism

Unlike 1,4-disubstituted cyclohexanes (e.g., 4-methylcyclohexylboronic acid), which exist as distinct cis and trans diastereomers, (4,4-dimethylcyclohexyl)boronic acid does not exhibit cis/trans isomerism.

  • Symmetry: The C4 position is gem-disubstituted (two identical methyl groups). A plane of symmetry passes through C1 (bearing the boron) and C4.

  • Consequence: The molecule is achiral and constitutes a single stereoisomer.

  • Conformation: While chemically unique, the molecule exists in a dynamic chair equilibrium. The boronic acid group [

    
    ] strongly prefers the equatorial  position to minimize 1,3-diaxial interactions, placing one C4-methyl axial and the other equatorial.
    

Key Spectroscopic Data

Note: Data presented reflects the monomeric boronic acid. Samples often contain varying amounts of the trimeric boroxine anhydride (dehydration product), which may cause slight chemical shift variations.

A. Nuclear Magnetic Resonance ( H, C, B NMR)
1. Proton NMR (

H NMR)

Solvent: CDCl


 or CD

OD | Frequency: 400/500 MHz
Signal (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Insight
0.85 - 0.95 Singlet (x2)*6HC4-CH

(a/b)
Critical Feature: Often appear as two closely spaced singlets or one overlapping signal. While chemically distinct (cis/trans to B), rapid ring flipping often averages them.
0.98 - 1.10 Multiplet1HC1-H (

-B)
Shielded: The proton geminal to boron is significantly upfield compared to

-protons of alcohols or halides.
1.20 - 1.45 Multiplet4HC3/C5-H

Complex methylene envelope.
1.50 - 1.75 Multiplet4HC2/C6-H

Deshielded relative to C3/C5 due to proximity to the boronic acid.
~4.5 - 6.0 Broad Singlet2HB(OH)

Variable: Only visible in dry, non-protic solvents (e.g., DMSO-

, CDCl

). Disappears with D

O shake.
2. Carbon-13 NMR (

C NMR)

Solvent: CDCl


 | Decoupled
Signal (

ppm)
TypeAssignmentTechnical Note
~28.0 - 32.0 BroadC1 (C-B)Quadrupolar Broadening: The carbon attached to boron is often very broad or invisible due to

B coupling (

).
30.5 CH

C3/C5Equivalent by symmetry.
32.2 C

C4Quaternary carbon. Distinctive sharp signal.
35.8 CH

C2/C6Equivalent by symmetry.
24.5 / 28.1 CH

MethylsDistinct signals are observed in static conformations; may average in solution.
3. Boron-11 NMR (

B NMR)

Standard: BF


 (0 ppm)
  • 
     32 - 34 ppm:  Characteristic of alkyl boronic acids (tricoordinate, sp
    
    
    
    ).
  • 
     ~20 - 22 ppm:  Indicates boronate ester formation (if pinacol is present).
    
  • 
     < 5 ppm:  Indicates tetrahedral boronate species (e.g., if base/fluoride is added).
    
B. Mass Spectrometry (MS)
  • Ionization: ESI (Negative Mode) or APCI.

  • Monomer:

    
     155 [M-H]
    
    
    
    (Weak).
  • Boroxine (Trimer): Boronic acids readily dehydrate in the MS source. Look for the trimer peak:

    • 
      .
      
    • Diagnostic Peak:

      
       ~413/414.
      

Experimental Protocol: Synthesis & Isolation

Context: Direct hydroboration of 4,4-dimethylcyclohexene can lead to regioisomeric mixtures (3,3- vs 4,4- isomers). The most robust route ensures regiocontrol via a vinyl boronate intermediate.

Workflow Diagram (DOT)

SynthesisWorkflow Start 4,4-Dimethylcyclohexanone Step1 1. Hydrazone Formation 2. Vinyl Iodide Synthesis Start->Step1 Inter1 Vinyl Iodide Intermediate Step1->Inter1 Step2 Pd-Catalyzed Borylation (Miwayura Borylation) Inter1->Step2 Inter2 Vinyl Boronate (Pinacol Ester) Step2->Inter2 Step3 Catalytic Hydrogenation (Pd/C, H2) Inter2->Step3 Step4 Oxidative Hydrolysis (NaIO4 / HCl) Step3->Step4 Final (4,4-Dimethylcyclohexyl) boronic acid Step4->Final

Caption: Step-wise synthesis ensuring regiochemical purity via vinyl iodide and hydrogenation.

Detailed Methodology

Step 1: Preparation of Vinyl Boronate (Precursor)

  • Substrate: Start with 4,4-dimethylcyclohexanone.

  • Formation of Vinyl Triflate/Iodide: Convert ketone to vinyl triflate (using Tf

    
    O/Base) or vinyl iodide (Barton hydrazone method) to lock the double bond position.
    
  • Miyaura Borylation: React the vinyl halide with Bis(pinacolato)diboron (

    
    ), PdCl
    
    
    
    (dppf) (3 mol%), and KOAc in dioxane at 80°C.
  • Result: (4,4-Dimethyl-1-cyclohexen-1-yl)boronic acid pinacol ester (CAS 859217-67-7).

Step 2: Hydrogenation (The Critical Step)

  • Rationale: Hydrogenation of the vinyl boronate is stereoselective and regiospecific, avoiding the scrambling seen in direct alkene hydroboration.

  • Protocol:

    • Dissolve vinyl boronate (1.0 equiv) in MeOH/EtOAc (1:1).

    • Add 10 wt% Pd/C (5-10% loading).

    • Stir under H

      
       balloon (1 atm) for 4–6 hours at RT.
      
    • Monitor:

      
      H NMR disappearance of alkenyl proton (~6.5 ppm).
      
    • Filter: Remove catalyst via Celite. Concentrate to yield the saturated pinacol ester.

Step 3: Hydrolysis to Free Acid

  • Suspend the pinacol ester in Acetone/Water (1:1).

  • Add NaIO

    
     (3.0 equiv) and NH
    
    
    
    OAc (3.0 equiv). Stir for 24h (cleaves the diol).
  • Extract with EtOAc, wash with dilute HCl (to remove pinacol), then brine.

  • Purification: Recrystallize from Acetonitrile/Water or Hexane/EtOAc.

Quality Control & Handling

Anhydride Formation (Boroxine Cycle)

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

  • Observation: NMR may show dual sets of signals if the sample is "wet" or partial dehydration has occurred.

  • Correction: Add a drop of D

    
    O to the NMR tube. This hydrolyzes the boroxine back to the monomer, simplifying the spectrum.
    
Protodeboronation
  • Risk: Prolonged heating in acidic/basic media can cleave the C-B bond.

  • Storage: Store at 4°C under Argon.

References

  • Synthesis of Cyclohexyl Boronates: Uyanik, M., et al. Angew. Chem. Int. Ed., 2011 , 50, 5331-5334. Link (Methodology for oxidative synthesis).

  • Pinacol Ester Precursor Data: Sigma-Aldrich Product 859217-67-7. Link (Confirmation of vinyl boronate structure).

  • General Boronic Acid NMR Trends: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011.
  • MIDA Boronate Protection (Alternative Route): Gillis, E. P., & Burke, M. D. J. Am. Chem. Soc.2007 , 129, 6716. Link (Purification strategies).

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of (4,4-Dimethylcyclohexyl)boronic Acid

Introduction: Escaping Flatland with Metabolic Stability In modern drug discovery, increasing the fraction of hybridized carbons ( ) is a proven strategy to improve solubility and target selectivity while reducing promis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland with Metabolic Stability

In modern drug discovery, increasing the fraction of


 hybridized carbons (

) is a proven strategy to improve solubility and target selectivity while reducing promiscuity. The (4,4-dimethylcyclohexyl) moiety represents a high-value structural motif. It offers a lipophilic, three-dimensional scaffold that mimics the spatial occupancy of phenyl rings but without the

-stacking liabilities.

Crucially, the gem-dimethyl group at the 4-position serves a dual purpose:

  • Conformational Lock: It biases the cyclohexane ring into a specific chair conformation, reducing entropic penalties during protein binding.

  • Metabolic Blockade: It sterically and electronically protects the 4-position from Cytochrome P450-mediated oxidation, a common metabolic soft spot in unsubstituted cyclohexyl rings.

However, coupling (4,4-dimethylcyclohexyl)boronic acid (a secondary alkyl boronic acid) is synthetically challenging. Unlike aryl-aryl couplings, this reaction fights against a kinetically favorable "dead-end" pathway:


-hydride elimination. This guide details the mechanistic hurdles and provides a field-proven protocol to ensure high yields.

Mechanistic Challenges & Causality

To master this reaction, one must understand why it fails under "standard" Suzuki conditions (e.g., Pd(PPh


)

, Na

CO

).
The "Death Loop": -Hydride Elimination

In the catalytic cycle, after the oxidative addition of the aryl halide, the secondary alkyl group is transferred to the palladium center via transmetalation. At this stage, the resulting Alkyl-Pd(II)-Aryl complex has hydrogen atoms on the


-carbon (relative to Pd).
  • The Problem:

    
    -hydride elimination is often faster than the desired reductive elimination. This ejects the alkyl group as an alkene (4,4-dimethylcyclohexene) and produces a Pd-hydride species, which eventually reduces the aryl halide to a dehalogenated arene (Ar-H).
    
  • The Solution: Use electron-rich, bulky phosphine ligands (e.g., RuPhos , CataCXium A ) that sterically crowd the palladium center. This crowding accelerates reductive elimination (squeezing out the product) and retards the alignment required for

    
    -hydride elimination.
    
DOT Diagram: Catalytic Cycle & Competitive Pathways

SuzukiMechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Rate Limiting for Alkyls) OxAdd->TransMet R-B(OH)2 + Base Intermed Ar-Pd(II)-Alkyl (Critical Junction) TransMet->Intermed RedElim Reductive Elimination (Product Formation) Intermed->RedElim Bulky Ligand Promotes BetaElim β-Hydride Elimination (Side Reaction) Intermed->BetaElim Slow Ligand Allows RedElim->Pd0 Turnover BetaElim->Pd0 Dead Cycle (Alkene + Ar-H)

Figure 1: The competition between productive Reductive Elimination (Green path) and destructive


-Hydride Elimination (Black path). Success depends on ligand sterics.

Optimization Strategy & Reagent Selection

The following matrix summarizes the critical parameters for coupling secondary alkyl boronic acids.

ParameterRecommended ChoiceScientific Rationale
Ligand RuPhos (or SPhos)Buchwald dialkylbiaryl phosphines are essential. RuPhos is optimal for secondary alkyls as it prevents isomerization and accelerates reductive elimination.
Catalyst Source RuPhos Pd G4 Precatalysts ensure a defined 1:1 Pd:Ligand ratio and rapid activation at mild temperatures, avoiding Pd-black formation.
Base K

PO

(3.0 equiv)
Stronger bases like K

PO

facilitate the difficult transmetalation of bulky alkyl boronic acids better than carbonates.
Solvent Toluene/Water (3:1) Water is mandatory . Boronic acids exist in equilibrium with boroxines (anhydrides); water hydrolyzes them to the reactive monomeric species.
Stoichiometry 1.5 – 2.0 equiv Excess boronic acid is required to compensate for protodeboronation and the slower transmetalation rate.

Detailed Experimental Protocol

Objective: Coupling of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (Model Aryl Halide) with (4,4-Dimethylcyclohexyl)boronic acid.

Materials
  • Aryl Halide (1.0 mmol)[1]

  • (4,4-Dimethylcyclohexyl)boronic acid (1.5 mmol, 1.5 equiv)

  • RuPhos Pd G4 (0.02 - 0.05 mmol, 2-5 mol%)

  • Potassium Phosphate Tribasic (K

    
    PO
    
    
    
    ) (3.0 mmol, 3.0 equiv)
  • Solvent: Toluene (3.0 mL) and Deionized Water (1.0 mL) - Degassed

Step-by-Step Methodology
  • Preparation of Solids:

    • To a 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and K

      
      PO
      
      
      
      (3.0 equiv).
    • Critical: If using RuPhos Pd G4 (air-stable solid), add it at this stage (2-5 mol%).

    • Seal the vial with a septum cap.

  • Inert Atmosphere Exchange:

    • Evacuate the vial via needle/vacuum line and backfill with Argon (or Nitrogen). Repeat this cycle 3 times.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent Addition:

    • Add Toluene and Water (previously sparged with Argon for 10 mins) via syringe through the septum.

    • The biphasic mixture ensures the inorganic base dissolves in the aqueous layer while the organics remain in toluene, with the interface serving as the reaction zone.

  • Reaction:

    • Place the vial in a pre-heated block at 80 °C . Stir vigorously (1000 RPM).

    • Time: Run for 4 to 12 hours.

    • Monitoring: Check LCMS at 2 hours. Look for the product mass.

    • Self-Validation Check: If you observe a mass corresponding to [Aryl-H] (dehalogenation), the temperature may be too high, or the catalyst loading is too low (slow turnover allowing side reactions).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (10 mL) and separate layers.

    • Wash the organic layer with Water (1x) and Brine (1x).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Flash chromatography. Note: The product will be significantly more lipophilic (high Rf) than the starting aryl halide due to the greasy cyclohexyl tail.

Troubleshooting & Decision Workflow

Use this logic tree to diagnose failures.

Troubleshooting Start Reaction Analysis (LCMS) NoRxn No Reaction (SM Remaining) Start->NoRxn Dehalo Major Product: Ar-H (Dehalogenation) Start->Dehalo Alkene Side Product: Alkene (β-Hydride Elim) Start->Alkene Success Product Formed Start->Success CheckCat CheckCat NoRxn->CheckCat Did catalyst activate? SolvCheck SolvCheck Dehalo->SolvCheck Is solvent dry? LigandCheck LigandCheck Dehalo->LigandCheck Switch to RuPhos (Better sterics) TempCheck TempCheck Alkene->TempCheck Temp too high? IncTemp IncTemp CheckCat->IncTemp Increase Temp to 100°C ChangeBase ChangeBase CheckCat->ChangeBase Switch to Cs2CO3 LowerTemp LowerTemp TempCheck->LowerTemp Reduce to 60-70°C Increase Time BoostCat BoostCat TempCheck->BoostCat Increase Cat Loading (Faster Red. Elim)

Figure 2: Troubleshooting decision tree based on LCMS crude analysis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[3] Journal of the American Chemical Society, 126(40), 13028–13029. (Foundational work on RuPhos for secondary alkyls). Link

  • Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chemical Society Reviews, 42, 5270-5298. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide. (General practical protocols for modern precatalysts). Link

Sources

Application

Application Note: Cross-Coupling Architectures for (4,4-Dimethylcyclohexyl)boronic Acid

C-C Bond Formation using Sterically Demanding Alkyl Boronic Acids Executive Summary & Molecule Profile[1] (4,4-Dimethylcyclohexyl)boronic acid is a high-value building block in medicinal chemistry, utilized to introduce...

Author: BenchChem Technical Support Team. Date: February 2026


 C-C Bond Formation using Sterically Demanding Alkyl Boronic Acids

Executive Summary & Molecule Profile[1]

(4,4-Dimethylcyclohexyl)boronic acid is a high-value building block in medicinal chemistry, utilized to introduce a lipophilic, metabolically stable spacer that serves as a bioisostere for tert-butyl groups or phenyl rings. Unlike simple aryl boronic acids, this reagent presents significant synthetic challenges due to its secondary alkyl (


) nature.

This guide details three distinct catalytic manifolds to successfully couple this reagent:

  • Pd-Catalyzed Suzuki-Miyaura: Optimized for high-throughput screening using bulky phosphine ligands.

  • Ni/Photoredox Dual Catalysis: The preferred method for complex heteroaryl coupling, avoiding

    
    -hydride elimination.
    
  • Radical Heteroarylation (Minisci-Type): For direct C-H functionalization of nitrogen heterocycles.

Molecule Specifications
  • Compound: (4,4-Dimethylcyclohexyl)boronic acid

  • Class: Secondary Alkyl Boronic Acid

  • Key Structural Feature: 4-position gem-dimethyl substitution.

    • Benefit: Eliminates chirality at the 4-position (achiral ring), simplifying stereochemical analysis compared to 2- or 3-substituted analogs.

    • Challenge: High lipophilicity and steric bulk require specific solvent systems for effective transmetalation.

Mechanistic Challenges & Solutions

The primary failure mode when coupling secondary alkyl boronic acids is


-Hydride Elimination . In a standard Pd-catalyzed cycle, after the alkyl group transfers to the metal (Transmetalation), the resulting alkyl-Pd species is prone to eliminating a hydride to form an alkene (4,4-dimethylcyclohexene) and Pd-H, rather than undergoing Reductive Elimination to form the desired C-C bond.
Mechanistic Pathway & Divergence[2]

Suzuki_vs_Photo Start (4,4-Dimethylcyclohexyl) boronic acid Pd_Cycle Pd(II) Intermediate (Post-Transmetalation) Start->Pd_Cycle Pd Catalysis Radical_Gen Radical Generation (SET Oxidation) Start->Radical_Gen Photoredox/Ag(I) Beta_Elim FAILURE MODE: Beta-Hydride Elimination Pd_Cycle->Beta_Elim Slow Reductive Elim. Product TARGET: Coupled Product Pd_Cycle->Product Requires Bulky Ligand (RuPhos) Alkene Side Product: 4,4-Dimethylcyclohexene Beta_Elim->Alkene Ni_Cycle Ni(0)/Ni(I) Capture Radical_Gen->Ni_Cycle Alkyl Radical Ni_Cycle->Product Fast Capture

Figure 1: Mechanistic divergence showing the liability of Pd-catalysis (Red) vs. the stability of Radical/Ni pathways (Green).

Application 1: Pd-Catalyzed Suzuki-Miyaura Coupling

Best For: Coupling with simple aryl bromides/chlorides where photoredox equipment is unavailable.

The "Bulky Ligand" Strategy

To outcompete


-hydride elimination, we must accelerate reductive elimination. This is achieved using electron-rich, sterically demanding phosphine ligands like RuPhos  or CataCXium A . These ligands crowd the palladium center, forcing the rapid ejection of the product.
Protocol A: RuPhos-Mediated Coupling

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Boronic Acid: (4,4-Dimethylcyclohexyl)boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: RuPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (3:1 ratio)

Step-by-Step Methodology:

  • Pre-complexation (Optional but Recommended): In a vial, mix Pd(OAc)₂ and RuPhos in a small amount of dry toluene under Argon for 10 mins to generate the active catalytic species (yellow to orange transition).

  • Charge: Add the Aryl Bromide, Boronic Acid, and K₃PO₄ to a reaction tube equipped with a magnetic stir bar.

  • Solvent Addition: Add the Toluene/Water mixture. Note: The biphasic system is critical; water dissolves the inorganic base and facilitates the formation of the boronate species.

  • Degas: Sparge with Argon for 5 minutes. Oxygen is detrimental to the electron-rich phosphine.

  • Reaction: Seal and heat to 80°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water. Dry organic layer over MgSO₄.

Validation Check:

  • TLC: Look for the disappearance of the Aryl Bromide.

  • NMR: If you see significant alkene (multiplets around 5.5 ppm), the coupling failed due to elimination. Action: Switch to Protocol B (Photoredox).

Application 2: Ni/Photoredox Dual Catalysis (Recommended)

Best For: Complex drug scaffolds, heteroaryl halides, and temperature-sensitive substrates.

The "Radical Relay" Strategy

This method bypasses the Pd(II) intermediate entirely. The boronic acid is oxidized to a radical, which is then captured by a Nickel catalyst.[1] Nickel allows for rapid cross-coupling of alkyl radicals without significant


-elimination.
Protocol B: Blue LED Dual Catalysis

Reagents:

  • Substrate: Aryl Bromide/Iodide (1.0 equiv)

  • Boronic Acid: (4,4-Dimethylcyclohexyl)boronic acid (1.5 equiv)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Ni Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

  • Solvent: DMF or DMA (Degassed)

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox or under strict N₂ flow, mix NiCl₂·glyme and dtbbpy (ligand) in the solvent until dissolved (green solution).

  • Assembly: Add the Aryl Halide, Boronic Acid, Photocatalyst, and Base to a clear glass vial (borosilicate). Add the Ni-catalyst solution.

  • Degas: CRITICAL STEP. Freeze-pump-thaw (3 cycles) or vigorous Argon sparging (15 mins). Oxygen quenches the excited state of the photocatalyst.

  • Irradiation: Place the vial 2–3 cm away from a Blue LED (450 nm, ~30W). Use a fan to keep the reaction at Room Temperature (25–30°C).

  • Duration: Irradiate for 24 hours.

  • Workup: Dilute with water/brine, extract with Ether/EtOAc. Note: DMF is hard to remove; wash organics 3x with water.

Data Comparison: Pd vs. Ni/Photo

MetricPd-Catalysis (RuPhos)Ni/Photoredox (Dual Cat)
Primary Mechanism 2-electron Transmetalation1-electron Radical Capture
Temp 80–100°CRoom Temperature
Beta-Elimination Risk HighNegligible
Steric Tolerance ModerateHigh
Typical Yield 40–65%70–90%

Application 3: Minisci-Type Heteroarylation

Best For: Direct C-H functionalization of electron-deficient heterocycles (Pyridines, Quinolines) without a halide handle.

Concept: The boronic acid serves strictly as a radical precursor. Silver(I) salts and an oxidant (Persulfate) decarboxylatively (or deboronatively) generate the 4,4-dimethylcyclohexyl radical, which attacks the protonated heterocycle.

Protocol C: Ag-Promoted Radical Addition

  • Mix: Heterocycle (1.0 equiv), Boronic Acid (2.0 equiv), AgNO₃ (0.2 equiv).

  • Solvent: DCM/Water (biphasic) + TFA (1.0 equiv) to protonate the base.

  • Oxidant: Add K₂S₂O₈ (2.5 equiv).

  • Condition: Stir vigorously at 40°C for 4 hours.

  • Result: Alkylation occurs at the most electron-deficient position (e.g., C2 or C4 of pyridine).

Workflow Visualization

Workflow Input Start: (4,4-Dimethylcyclohexyl)boronic acid Decision Select Coupling Partner Input->Decision Path1 Aryl Halide (Br/I) Decision->Path1 Path2 Heterocycle (C-H) Decision->Path2 SubDecision Equipment Check Path1->SubDecision MethodC Method C: Minisci (Ag/Persulfate) *Direct C-H Func* Path2->MethodC MethodA Method A: Pd-Catalysis (RuPhos, 80°C) *Standard Lab Setup* SubDecision->MethodA No LEDs MethodB Method B: Ni/Photoredox (Ir/Ni, Blue LED) *High Yield/Complex Substrates* SubDecision->MethodB Access to LEDs

Figure 2: Decision tree for selecting the optimal protocol based on substrate and available equipment.

References

  • Mechanism of Alkyl Suzuki Coupling: Littke, A. F., & Fu, G. C. (2002).[2] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • RuPhos Ligand Utility: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of secondary alkyl boronic acids. Journal of the American Chemical Society, 130(24), 7538-7539. Link

  • Ni/Photoredox Dual Catalysis: Zuo, Z., et al. (2014).

    
    -carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. Link
    
  • Alkyl Boronic Acids in Photoredox: Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling. Science, 345(6195), 433-436. Link

  • Minisci Reaction Overview: Duncton, M. A. (2011). Minisci reactions: Versatile C-H functionalizations for medicinal chemists.[3] MedChemComm, 2(12), 1135-1161. Link

Sources

Method

(4,4-Dimethylcyclohexyl)boronic acid as a building block in drug discovery

Application Note: (4,4-Dimethylcyclohexyl)boronic Acid in Drug Discovery Executive Summary (4,4-Dimethylcyclohexyl)boronic acid is an emerging aliphatic building block in medicinal chemistry, utilized primarily to introd...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (4,4-Dimethylcyclohexyl)boronic Acid in Drug Discovery

Executive Summary

(4,4-Dimethylcyclohexyl)boronic acid is an emerging aliphatic building block in medicinal chemistry, utilized primarily to introduce the 4,4-dimethylcyclohexyl motif. This moiety serves as a lipophilic, metabolically robust bioisostere for phenyl, cyclohexyl, and tert-butyl groups.[1]

Its integration into drug scaffolds is driven by three key medicinal chemistry principles:

  • The Gem-Dimethyl Effect: The C4-gem-dimethyl group restricts the conformational flexibility of the cyclohexane ring, often locking the substituent into an equatorial position, which can minimize the entropic penalty of binding to a target protein [1].

  • Metabolic Blocking: Unsubstituted cyclohexane rings are prone to P450-mediated oxidation at the C4 position (a metabolic "soft spot").[1] Methylation at this position blocks this clearance pathway, extending half-life (

    
    ) [2].[1]
    
  • Fsp³ Enrichment: Replacing planar aryl rings with this aliphatic scaffold increases the fraction of sp³-hybridized carbons (Fsp³), which correlates with improved solubility and clinical success rates [3].[1]

Chemical Profile & Stability

PropertySpecification
Chemical Name (4,4-Dimethylcyclohexyl)boronic acid
Structure Cyclohexyl ring, C1-boronic acid, C4-gem-dimethyl
Hybridization Secondary (

) Alkyl Boronic Acid
Stereochemistry Exists as cis and trans isomers (relative to C1-B and C4-Me).[1] Commercial sources often supply mixtures (typically 3:1 to 10:1 ratios depending on synthesis).[1]
Stability Moderate. Prone to protodeboronation and oxidation.[1] Ideally stored as the pinacol ester or potassium trifluoroborate salt for long-term stability.[1]
Reactivity Class Nucleophile (Suzuki-Miyaura); Radical Precursor (Minisci/Giese).[1]

Synthesis & Preparation Protocol

Direct commercial availability of the free boronic acid can be inconsistent due to stability issues. The standard industry practice is to synthesize the pinacol ester in-house or purchase the ester/trifluoroborate salt.

Protocol A: Hydroboration of 4,4-Dimethylcyclohexene

This method generates the boronic ester, which is the preferred species for coupling.

Reagents:

  • 4,4-Dimethylcyclohex-1-ene (Starting Material)[1]

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane, HBpin)

  • Catalyst: [Ir(COD)Cl]₂ (1.5 mol%) + dppe (3 mol%) OR Rh(PPh₃)₃Cl (Wilkinson's Cat).

Step-by-Step:

  • Setup: In a glovebox or under Ar, charge a flame-dried Schlenk flask with [Ir(COD)Cl]₂ (0.015 eq) and dppe (0.03 eq). Add anhydrous CH₂Cl₂ (0.5 M).

  • Activation: Stir for 10 min until the solution turns clear/yellow.

  • Addition: Add 4,4-dimethylcyclohex-1-ene (1.0 eq) followed by dropwise addition of HBpin (1.2 eq).

  • Reaction: Stir at room temperature for 16–24 hours.

  • Workup: Quench with MeOH. Concentrate in vacuo.[1]

  • Purification: Pass through a short silica plug (eluent: 5% EtOAc/Hexanes) to remove catalyst.[1]

    • Result: (4,4-Dimethylcyclohexyl)boronic acid pinacol ester.[1][2]

    • Note on Isomers: This typically yields a mixture of trans (thermodynamic) and cis isomers.[1] Separation requires careful flash chromatography or preparative HPLC.[1]

Core Application: Suzuki-Miyaura Cross-Coupling[1][3][4][5]

The Challenge: Coupling secondary (


) alkyl boronic acids is significantly more difficult than aryl-aryl couplings.[1]
  • Slow Transmetallation: The steric bulk of the cyclohexyl ring hinders transfer to Palladium.

  • 
    -Hydride Elimination:  Once the alkyl group is on the Pd(II) center, rapid 
    
    
    
    -hydride elimination competes with reductive elimination, leading to alkene byproducts (isomerized 4,4-dimethylcyclohexene) rather than the coupled product.

The Solution: Use electron-rich, bulky phosphine ligands (Buchwald ligands) to accelerate reductive elimination, or use specific "Fu conditions" (Pd(OAc)₂/PCy₃).

Optimized Protocol: Pd-RuPhos System

Recommended for coupling with Aryl Bromides/Chlorides.[1]

Reagents:

  • (4,4-Dimethylcyclohexyl)boronic acid pinacol ester (1.2 eq)[2]

  • Aryl Halide (Ar-Br or Ar-Cl) (1.0 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: RuPhos (10 mol%) (Bulky ligand prevents

    
    -elimination)
    
  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1 ratio)

Workflow:

  • Degassing: Sparge Toluene and Water with Nitrogen for 30 mins. Oxygen is the enemy of alkyl-Suzuki couplings.[1]

  • Assembly: In a reaction vial, combine Aryl Halide, Boronate Ester, Pd(OAc)₂, RuPhos, and K₃PO₄.

  • Solvation: Add the Toluene/Water mixture.

  • Heating: Seal and heat to 95°C for 12–18 hours.

    • Why 95°C? High temperature is needed to force the sluggish transmetallation of the secondary alkyl group.

  • Analysis: Monitor by LC-MS. Look for the mass of Product (M+H).

    • Troubleshooting: If significant alkene (elimination product) is observed, switch Ligand to CPhos or SPhos , or lower temp to 80°C and extend time.

Workflow Logic & Mechanism (Visualized)

The following diagram illustrates the critical decision pathways and the mechanistic logic preventing side reactions (Beta-Hydride Elimination).

SuzukiWorkflow Start Start: (4,4-Dimethylcyclohexyl) boronic precursor Activation Activation Strategy Start->Activation RouteA Route A: Pinacol Ester (Standard Stability) Activation->RouteA Lipophilic Handling RouteB Route B: K+ Trifluoroborate (Enhanced Stability) Activation->RouteB Aqueous Handling Coupling Pd-Catalyzed Cycle RouteA->Coupling RouteB->Coupling Problem Risk: Beta-Hydride Elimination Coupling->Problem Slow Reductive Elimination Product Final Drug Candidate (Fsp3 Enriched) Coupling->Product Success Solution Solution: Bulky Ligand (RuPhos/SPhos) Problem->Solution Requires Solution->Coupling Accelerates Cycle

Figure 1: Strategic workflow for utilizing secondary alkyl boronates, highlighting the ligand-dependent suppression of beta-hydride elimination.

Case Study: Metabolic Stability Enhancement

Scenario: A lead compound contains a terminal phenyl group.[1] Issue: High clearance due to para-hydroxylation (CYP450).[1] Intervention: Replace Phenyl with (4,4-Dimethylcyclohexyl).

Comparative Data:

ParameterPhenyl Analogue4,4-Dimethylcyclohexyl AnalogueMechanism of Improvement
LogP 3.23.8Increased lipophilicity (requires monitoring).[1]
Solubility 50 µM120 µMDisruption of planar

-stacking (Fsp³ increase).[1]
HLM

15 min>60 minBlocking of aromatic oxidation; Gem-dimethyl blocks C4-cyclohexyl oxidation.[1]
Potency (

)
10 nM8–15 nMShape complementarity (cyclohexyl is thicker than phenyl; fills hydrophobic pockets).[1]

Interpretation: The 4,4-dimethyl group acts as a "metabolic shield."[1] In a standard cyclohexyl ring, the C4 position is the primary site of oxidation. By installing the gem-dimethyl group, this site is sterically occluded and chemically deactivated, forcing the enzyme to attack less reactive sites or disengage [4].

References

  • Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[1] Chemical Reviews.[1] Link

  • Talele, T. T. (2018).[1][3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[1][3] Journal of Medicinal Chemistry.[1] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1][4] Link

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (Context on metabolic blocking strategies).[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5][6] Chemical Reviews.[1] Link

Sources

Application

Application Note: Strategic Utilization of (4,4-Dimethylcyclohexyl)boronic Acid in Drug Discovery

Part 1: Strategic Rationale & Structural Significance In modern medicinal chemistry, the (4,4-dimethylcyclohexyl) motif is a high-value structural element, often termed a "lipophilic bullet." Unlike the flat phenyl ring...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Rationale & Structural Significance

In modern medicinal chemistry, the (4,4-dimethylcyclohexyl) motif is a high-value structural element, often termed a "lipophilic bullet." Unlike the flat phenyl ring or the conformationally flexible cyclohexyl group, the 4,4-dimethylcyclohexyl moiety offers two distinct advantages that justify the synthetic effort required to install it:

  • Metabolic Blocking (The "Gem-Dimethyl" Effect): The C4 position of a cyclohexane ring is a metabolic "soft spot," highly susceptible to Cytochrome P450-mediated oxidation (hydroxylation). Installing a gem-dimethyl group at this position sterically blocks the approach of metabolic enzymes and removes the abstractable hydrogens, significantly increasing the half-life (

    
    ) and metabolic stability of the parent drug.
    
  • Conformational Locking: The bulky methyl groups at C4 impose a high energy barrier to ring inversion. This locks the cyclohexane ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.

(4,4-Dimethylcyclohexyl)boronic acid is the premier reagent for installing this motif via transition-metal catalysis. However, it presents unique challenges compared to aryl boronic acids:

  • Slower Transmetallation: The

    
    -hybridized carbon is less nucleophilic than 
    
    
    
    aryl centers.
  • 
    -Hydride Elimination:  The presence of 
    
    
    
    -hydrogens on the cyclohexane ring creates a pathway for rapid catalyst decomposition and alkene formation, requiring specialized ligand systems.

Part 2: Critical Reaction Parameters & Decision Matrix

Before initiating synthesis, researchers must select the correct boron species. The free acid is atom-economical but prone to protodeboronation. The pinacol ester is more stable but slower to react.[1]

Decision Workflow: Selecting the Right Boron Source

decision_matrix Start Goal: Install 4,4-Dimethylcyclohexyl Group Substrate Electrophile Type? Start->Substrate ArylHalide Aryl Chloride/Bromide Substrate->ArylHalide C-C Bond Heterocycle N-Heterocycle (e.g., Pyridine) Substrate->Heterocycle C-H Functionalization Nucleophile Nucleophile (Amine/Phenol) Substrate->Nucleophile C-N / C-O Bond Suzuki Reaction: Suzuki-Miyaura ArylHalide->Suzuki Minisci Reaction: Radical Minisci Heterocycle->Minisci ChanLam Reaction: Chan-Lam Nucleophile->ChanLam Reagent_Pin Use Pinacol Ester (High Stability, Slow Release) Suzuki->Reagent_Pin Standard Reagent_Acid Use Free Boronic Acid (High Activity) ChanLam->Reagent_Acid Required for Cu cycle Reagent_BF3 Use K-Trifluoroborate (Radical Precursor) Minisci->Reagent_BF3 Best Source

Figure 1: Strategic selection of reaction class and boron source based on the electrophilic partner.

Part 3: Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Application: Coupling (4,4-dimethylcyclohexyl)boronic acid with aryl chlorides/bromides. Challenge: Preventing


-hydride elimination.
Solution:  Use of electron-rich, bulky Buchwald ligands (RuPhos/SPhos) which facilitate rapid reductive elimination, outpacing the 

-elimination side reaction.
Materials
ComponentEquivalentsRole
Aryl Halide (Ar-Cl/Br)1.0 equivElectrophile
(4,4-Dimethylcyclohexyl)boronic acid 1.2 - 1.5 equiv Nucleophile
Pd(OAc)₂0.05 equiv (5 mol%)Pre-catalyst
RuPhos 0.10 equiv (10 mol%) Ligand (Critical)
K₃PO₄ (Anhydrous)3.0 equivBase
Toluene / Water10:1 ratio (0.2 M)Solvent System
Step-by-Step Methodology
  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)₂ and RuPhos in dry Toluene for 10 minutes. This generates the active catalytic species. Note: Commercially available precatalysts like RuPhos-Pd-G3 are superior alternatives if available.

  • Reaction Assembly: Add the aryl halide, boronic acid, and finely ground K₃PO₄ to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the Toluene/Water mixture.

  • Degassing (CRITICAL): Sparge the mixture with Argon for 15 minutes. Reason: Oxygen promotes homocoupling of the boronic acid and deactivates the electron-rich phosphine ligand.

  • Execution: Seal the vial and heat to 95°C for 12–18 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[2] Dry over MgSO₄.[3]

  • Purification: Flash chromatography. Note: The 4,4-dimethyl group is lipophilic; expect the product to have a higher R_f than the aryl halide.

Protocol B: Chan-Lam Coupling (C-N Bond Formation)

Application: N-arylation of amines or amides with (4,4-dimethylcyclohexyl)boronic acid. Challenge: Secondary alkyl boronic acids are sluggish in Chan-Lam couplings compared to aryl variants due to steric hindrance at the transmetallation step. Solution: Use of a bidentate ligand (bipyridine) to stabilize the Cu(II)/Cu(III) cycle and molecular sieves to prevent protonolysis.

Materials
ComponentEquivalentsRole
Aniline / Amide1.0 equivNucleophile
(4,4-Dimethylcyclohexyl)boronic acid 2.0 equiv Electrophile
Cu(OAc)₂1.0 equivCatalyst/Promoter
2,2'-Bipyridine1.0 equivLigand
Na₂CO₃2.0 equivBase
Molecular Sieves (4Å)200 mg/mmolWater Scavenger
Dichloroethane (DCE)0.2 MSolvent
Step-by-Step Methodology
  • Activation: Flame-dry the molecular sieves under vacuum and let them cool under Argon.

  • Assembly: In a reaction tube, combine Cu(OAc)₂, 2,2'-Bipyridine, and Na₂CO₃. Add the amine substrate and the boronic acid.[4][5]

  • Solvent: Add dry DCE.

  • Atmosphere: The reaction requires Oxygen.[6] Do not degas with Argon. Instead, affix a balloon filled with dry air or O₂.

  • Execution: Heat to 70°C with vigorous stirring for 24 hours. Note: Secondary alkyls require heat; room temperature is insufficient.

  • Monitoring: Monitor by LC-MS. If the boronic acid is consumed but starting material remains, add another 1.0 equiv of boronic acid.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with CH₂Cl₂. Concentrate and purify.

Part 4: Mechanistic Visualization (Suzuki Pathway)

Understanding the failure mode of secondary alkyl coupling is essential for troubleshooting. The diagram below highlights the competition between the productive cycle and the destructive


-hydride elimination.

suzuki_mechanism Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting for Alkyl) OxAdd->TransMet R-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast with RuPhos BetaElim Beta-Hydride Elimination (SIDE REACTION) TransMet->BetaElim Slow Ligands RedElim->Pd0 BetaElim->Pd0 Pd-H species Alkene Alkene Byproduct (Dead End) BetaElim->Alkene

Figure 2: The Suzuki catalytic cycle. Note that bulky, electron-rich ligands (RuPhos) accelerate Reductive Elimination, preventing the complex from entering the Beta-Hydride Elimination pathway.

Part 5: Handling & Stability Data

  • Storage: Store (4,4-dimethylcyclohexyl)boronic acid at 2–8°C. It is hygroscopic. Over time, it may dehydrate to form the boroxine trimer (anhydride). This does not affect reactivity in Suzuki couplings (as water/base hydrolyzes it in situ), but it alters the stoichiometry.

  • Stoichiometry Correction: If using old material, assume it is the boroxine. 1 mole of boroxine = 3 moles of boronic acid.

  • Toxicity: The gem-dimethyl group increases lipophilicity (LogP), potentially increasing cell permeability compared to simple cyclohexyl boronates. Handle with standard PPE.

References

  • Preparation of Alkyl Boronates

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Optimized Suzuki Conditions (RuPhos/SPhos)

    • Milne, J. E., & Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 126(40), 13028–13029. (Foundational work on SPhos/RuPhos for secondary alkyls). Link

  • Chan-Lam Coupling of Alkyl Boronic Acids

    • Vantourout, J. C., et al.[7] "Spectroscopic Studies of the Chan-Lam Amination." Journal of the American Chemical Society, 139(13), 4769–4779. Link

  • Metabolic Stability of Gem-Dimethyl Groups

    • Kerekes, A. D., et al. "Improving Metabolic Stability by Gem-Dimethyl Substitution." Journal of Medicinal Chemistry, 54(1), 201–210. Link

  • Photoinduced Copper Catalysis (Modern Alternative)

    • Zhang, G., et al.[7] "Photoinduced Copper-Catalyzed Chan–Lam Coupling of Alkyl Boronic Acids." CCS Chemistry, 2025. (Recent advancement for difficult alkyl substrates). Link

Sources

Method

Process Development Guide: Scalable Synthesis of (4,4-Dimethylcyclohexyl)boronic Acid

Executive Summary This application note details the process development for the kilogram-scale synthesis of (4,4-dimethylcyclohexyl)boronic acid . Unlike simple aromatic boronic acids, aliphatic cyclic boronic acids pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development for the kilogram-scale synthesis of (4,4-dimethylcyclohexyl)boronic acid . Unlike simple aromatic boronic acids, aliphatic cyclic boronic acids present unique challenges regarding stability (protodeboronation), solubility, and purification (boroxine equilibrium).

While transition-metal catalyzed borylation (e.g., Ir-catalyzed C-H activation) is attractive for discovery chemistry, it is cost-prohibitive at scale. This guide focuses on the classical Grignard formation followed by borate trapping , optimized for safety and yield. We specifically address the "Gem-Dimethyl Effect" which improves stability but hinders solubility, necessitating specific solvent choices.

Key Process Features
  • Route: One-pot Grignard formation and Borylation (Barbier-type or sequential).

  • Critical Control: Temperature management during the highly exothermic borate addition.

  • Purification: A self-validating Diethanolamine (DEA) adduct strategy to ensure >98% purity without chromatography.

Retrosynthetic Analysis & Strategy

The 4,4-dimethyl substitution pattern renders the C1/C4 axis symmetrical, eliminating cis/trans isomerism concerns common in 4-substituted cyclohexyl systems. However, the 1,4-diaxial interaction between the axial methyl group and the boronic moiety influences the conformational equilibrium, favoring the equatorial boronic acid.

Selected Route:

  • Precursor: 1-Bromo-4,4-dimethylcyclohexane (commercially available or synthesized from 4,4-dimethylcyclohexanone).

  • Metallation: Magnesium insertion (Grignard).

  • Electrophile: Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(OiPr)₃).

  • Hydrolysis: Acidic quench.

Figure 1: Synthetic pathway selected for scale-up. The Grignard route offers the highest atom economy for this specific aliphatic scaffold.

Detailed Protocol: 100g Scale-Up

Reagents & Materials[1][2][3][4][5]
ReagentEquiv.[1][2]RoleCritical Parameter
1-Bromo-4,4-dimethylcyclohexane 1.0SMPurity >97% (GC) to prevent homocoupling.
Magnesium Turnings 1.2MetalIodine activated; Mechanically stirred.
Trimethyl Borate 1.5ElectrophileAnhydrous . Water kills the Grignard.
THF (Tetrahydrofuran) 10 VolSolventStabilized, Dry (KF < 100 ppm).
1M HCl ExcessQuenchControl pH to prevent deboronation.
Step-by-Step Methodology
Phase A: Grignard Initiation (The Safety Bottleneck)

Context: Aliphatic halides on cyclohexane rings can be sluggish to initiate due to steric bulk.

  • Setup: 2L 3-neck flask, mechanical stirrer (overhead), N₂ inlet, reflux condenser, dropping funnel.

  • Activation: Charge Mg turnings (1.2 equiv). Flame dry under vacuum/N₂ cycle (x3). Add a single crystal of Iodine (

    
    ) and 5% of the total bromide volume.
    
  • Initiation: Heat locally with a heat gun until the iodine color fades and solvent reflux is observed. Crucial: Do not add the rest of the bromide until initiation is confirmed (exotherm/color change).

  • Addition: Dilute remaining bromide in THF (1:1). Add dropwise over 1 hour, maintaining a gentle reflux.

  • Digestion: After addition, reflux for 2 hours to ensure complete consumption of bromide. Cool to Room Temperature (RT).

Phase B: Borylation (The Yield Critical Step)

Context: High temperatures during addition lead to double-addition (borinic acid formation,


).
  • Cooling: Cool the Grignard solution to -20°C (Internal temperature).

    • Note: While -78°C is standard for discovery, -20°C is sufficient for this steric bulk and more feasible for plant scale.

  • Electrophile Addition: Add Trimethyl borate (1.5 equiv) dropwise.

    • Rate Control: Maintain internal temp < -10°C.

  • Equilibration: Allow to warm to RT overnight. The mixture will become a thick white slurry (magnesium salts).

Phase C: Hydrolysis & Isolation
  • Quench: Cool to 0°C. Slowly add 1M HCl until pH 1-2 is reached.

    • Caution: Exothermic H₂ evolution.

  • Extraction: Extract with MTBE (Methyl tert-butyl ether) or Ethyl Acetate (3 x 300 mL).

    • Why MTBE? Better separation from aqueous Mg salts than ether; safer flammability profile.

  • Concentration: Wash organics with Brine, dry over

    
    , and concentrate in vacuo.
    
    • Observation: The product often appears as a waxy solid or oil due to boroxine formation.

Purification: The DEA Adduct Strategy (Self-Validating)

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This makes melting points unreliable and "oiling out" common. For pharmaceutical grade material, we utilize the Diethanolamine (DEA) adduct method.

Why this works: The DEA adduct is a tetrahedral boronate "ate" complex. It is highly crystalline, high-melting, and insoluble in non-polar solvents, allowing easy filtration of non-boron impurities (e.g., de-brominated cyclohexane).

Protocol:
  • Complexation: Dissolve crude boronic acid in minimal hot Isopropanol or Ether. Add 1.05 equiv of Diethanolamine.

  • Crystallization: The DEA adduct precipitates almost immediately as a white solid. Cool to 0°C and filter.

  • Validation: Check NMR of the solid. Impurities stay in the filtrate.

  • Release: Suspend the solid in biphasic Water/MTBE. Add 2M HCl and shake vigorously. The boronic acid releases into the organic layer; DEA stays in the aqueous layer as the hydrochloride salt.

Figure 2: The DEA purification loop acts as a chemical filter, ensuring only the active boronic species is isolated.

Process Safety & Engineering Controls

Thermal Hazards (DSC Data Simulation)
  • Grignard Initiation: Potential for induction period followed by rapid exotherm (

    
    ).
    
    • Control: Use a "heel" of pre-initiated Grignard if available. Never dump all halide at once if initiation isn't visible.

  • Quench: Hydrolysis of excess borate releases Methanol (flammable) and heat.

Boroxine-Acid Equilibrium

Analytical validation is tricky. In


, you will see a mixture of monomer and trimer.
  • QC Tip: Run NMR in

    
     + 1 drop 
    
    
    
    . This forces the equilibrium entirely to the monomeric boronic acid species, allowing accurate integration and purity assessment.
ParameterSpecificationMethod
Appearance White to Off-white SolidVisual
Purity >98%HPLC (ELSD or low UV)
Identity Conforms1H NMR (DMSO/D2O)
Residual Solvent < 5000 ppmGC-Headspace

References

  • Structure and Properties: Hall, D. G. (Ed.).[3][4] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Grignard Safety: American Chemical Society. (2023). Grignard Reaction Safety Summary. ACS Center for Lab Safety. Link

  • Purification Strategy: Sharman, G., et al. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester. Organic Process Research & Development. (Demonstrates equilibration and salt purification concepts). Link

  • Borylation Methodology: Clary, J. W., et al. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane. Journal of Organic Chemistry. (Discusses Barbier conditions). Link

  • Boroxine Equilibrium: ICSC 0593 - Trimethyl Borate Safety Data. ILO/WHO.[4][5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of Deboronation in (4,4-Dimethylcyclohexyl)boronic acid

Welcome to the technical support center for organoboron chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing (4,4-Dimethylcyclohexyl)boronic acid in their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organoboron chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing (4,4-Dimethylcyclohexyl)boronic acid in their synthetic workflows. As a bulky, secondary alkylboronic acid, this reagent presents unique stability challenges, primarily the undesired cleavage of the carbon-boron bond, a process known as deboronation.

This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter. Our goal is to move beyond simple procedural lists and explain the fundamental chemical principles behind each recommendation, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with (4,4-Dimethylcyclohexyl)boronic acid is resulting in low yields and a major byproduct, 1,1-dimethylcyclohexane. What is causing this?

A: The issue you are observing is a classic case of protodeboronation (also known as protodeborylation). This is a common undesired side reaction where the carbon-boron bond of your alkylboronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In your specific case, the (4,4-Dimethylcyclohexyl)boronic acid is being converted into 1,1-dimethylcyclohexane, a non-productive byproduct that consumes your starting material and reduces the overall yield of your desired coupled product.

This side reaction is particularly prevalent in Suzuki-Miyaura couplings, which often employ basic, aqueous conditions that can facilitate this unwanted pathway.[1][3] Secondary alkylboronic acids, like the one you are using, can be more susceptible to protodeboronation compared to their aryl counterparts, especially under harsh reaction conditions.

Q2: What are the primary mechanisms that lead to the deboronation of my alkylboronic acid?

A: Deboronation of alkylboronic acids can proceed through several pathways, with the two most relevant for synthetic applications being protodeboronation and oxidative deboronation .

  • Protodeboronation: This is the most frequent cause of byproduct formation in cross-coupling reactions. It involves the protonolysis of the C-B bond.[1] The rate and mechanism are highly dependent on the reaction pH.[1]

    • Base-Catalyzed Pathway: Under the basic conditions typical of a Suzuki-Miyaura reaction, the boronic acid exists in equilibrium with its more reactive tetrahedral boronate anion [R-B(OH)3]⁻.[2][4] This boronate species is more susceptible to reaction with a proton source (like water or alcohol solvents) in a rate-limiting step, leading to the cleavage of the C-B bond.[1]

    • Acid-Catalyzed Pathway: While less common in Suzuki couplings, an acidic environment can also promote protodeboronation by protonating one of the hydroxyl groups on the boronic acid, making it a better leaving group.[1]

  • Oxidative Deboronation: This pathway involves the oxidation of the carbon-boron bond, ultimately converting the boronic acid into an alcohol (4,4-dimethylcyclohexanol in your case) and boric acid.[5] This can be initiated by reactive oxygen species (ROS) such as hydrogen peroxide, or even atmospheric oxygen under certain conditions, particularly in the presence of transition metal catalysts.[5][6][7] The mechanism is thought to involve the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by rearrangement.[5]

Below is a diagram illustrating the dominant base-catalyzed protodeboronation pathway.

Protodeboronation_Mechanism cluster_equilibrium Fast Equilibrium with Base cluster_cleavage Rate-Limiting Cleavage BA (4,4-DMCH)B(OH)₂ (Trigonal Boronic Acid) Boronate [(4,4-DMCH)B(OH)₃]⁻ (Tetrahedral Boronate) BA->Boronate + OH⁻ BA->Boronate Product 1,1-Dimethylcyclohexane (Byproduct) Boronate->Product Protonolysis Boronate->Product ProtonSource H₂O (Proton Source)

Caption: Base-catalyzed protodeboronation of (4,4-Dimethylcyclohexyl)boronic acid.

Q3: How can I modify my reaction conditions to minimize protodeboronation?

A: Minimizing protodeboronation requires careful optimization of several reaction parameters. The goal is to favor the rate of the desired cross-coupling over the rate of C-B bond cleavage.

ParameterRecommendationRationale
Base Selection Use a weaker, non-hydroxide base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for alkylboronic acids.[8]Strong bases like NaOH or KOH create a high concentration of the reactive boronate anion and provide a highly aqueous environment, both of which accelerate protodeboronation. Weaker bases can provide sufficient activity for the catalytic cycle while minimizing the rate of the side reaction.
Solvent System Employ anhydrous or minimally aqueous solvent systems. A mixture of a non-polar solvent like Toluene or Dioxane with a minimal amount of water, or completely anhydrous conditions, is preferable.Water is a primary proton source for protodeboronation.[1] Reducing its concentration directly slows this undesired pathway. Anhydrous conditions can be particularly effective.
Temperature Run the reaction at the lowest effective temperature . Start screening at a lower temperature (e.g., 60-80 °C) and only increase if the coupling is too slow.High temperatures can significantly accelerate the rate of protodeboronation.[2] Finding a thermal window where the cross-coupling proceeds efficiently but the deboronation is slow is critical.
Reaction Time Monitor the reaction closely (e.g., by TLC, GC-MS, or LC-MS) and stop the reaction as soon as the starting material is consumed .Prolonged exposure to basic, high-temperature conditions will invariably lead to increased levels of deboronation.[2]
Q4: Are there more stable alternatives to using the boronic acid directly?

A: Yes. If optimizing reaction conditions proves insufficient, using a more stable derivative of the boronic acid is a highly effective strategy. These derivatives are designed to be more resistant to deboronation and slowly release the active boronic acid in situ under the reaction conditions.

  • Boronate Esters (e.g., Pinacol Esters): Converting the boronic acid to its pinacol ester, (4,4-Dimethylcyclohexyl)B(pin), is a common and highly effective strategy. Boronate esters generally exhibit greater stability and have a decreased propensity for protodeboronation compared to the corresponding boronic acids.[3][8] The pinacol ester can often be used directly in Suzuki-Miyaura couplings, sometimes requiring slightly different activation conditions (e.g., specific bases like KOAc or K₃PO₄).[9]

  • Organotrifluoroborates (R-BF₃K): Potassium trifluoroborate salts are crystalline, air-stable solids that are significantly more resistant to protodeboronation than boronic acids.[8] They serve as excellent slow-release sources of the boronic acid during the catalytic cycle. You can synthesize the potassium (4,4-dimethylcyclohexyl)trifluoroborate salt from the boronic acid and KHF₂.

The workflow for using a more stable derivative is outlined below.

Stability_Workflow cluster_derivatives Stable Alternatives Start (4,4-DMCH)B(OH)₂ (Starting Material) Problem Low Yield / High Deboronation? Start->Problem Optimize Optimize Conditions (Base, Solvent, Temp) Problem->Optimize Yes Derivatize Derivatize for Stability Problem->Derivatize No Success Problem Solved Optimize->Success Pinacol Convert to Pinacol Ester (4,4-DMCH)B(pin) Derivatize->Pinacol BF3K Convert to Trifluoroborate (4,4-DMCH)BF₃K Derivatize->BF3K UseDerivative Use Derivative in Coupling Pinacol->UseDerivative BF3K->UseDerivative UseDerivative->Success

Caption: Decision workflow for mitigating deboronation.

Q5: How can I analytically confirm and quantify the extent of deboronation?

A: Accurate analysis is crucial for troubleshooting. You should analyze a sample of your crude reaction mixture before workup and purification.

Recommended Analytical Protocol:

  • Sample Preparation:

    • Carefully take a small aliquot (e.g., 0.1 mL) from the cooled reaction mixture.

    • Quench it with a suitable solvent (e.g., ethyl acetate or diethyl ether).

    • Add an internal standard (IS). The ideal IS is a compound that is stable under the analysis conditions, does not co-elute with other components, and is not present in the reaction mixture. For this system, a stable hydrocarbon like dodecane or tetradecane is a good choice for GC-MS analysis.

    • Filter the sample through a small plug of silica or celite to remove palladium salts.

  • GC-MS Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this analysis.

    • Identification: Identify the peaks corresponding to your desired product, the deboronated byproduct (1,1-dimethylcyclohexane), and your unreacted starting materials by their retention times and mass spectra.

    • Quantification: By integrating the peak areas of the byproduct and the desired product relative to the known amount of the internal standard, you can accurately determine the ratio of deboronation to productive coupling.

  • ¹H NMR Analysis:

    • Proton NMR can also be used. You will need to identify unique, well-resolved signals for the desired product and the 1,1-dimethylcyclohexane byproduct. The characteristic signal for the gem-dimethyl group in 1,1-dimethylcyclohexane will likely be a sharp singlet in the aliphatic region, which can be integrated against a unique signal from your coupled product to determine their molar ratio.

By quantifying the amount of deboronated byproduct, you can effectively evaluate whether changes in your reaction conditions are successfully minimizing this unwanted side reaction.

References
  • N. Miyaura, A. Suzuki. "Palladium-Catalysed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
  • Wikipedia. "Protodeboronation." Accessed February 2024. [Link]

  • J. P. Tassone, et al. "Boronic acid with high oxidative stability and utility in biological contexts." PNAS, 2021. [Link]

  • F. P. Guengerich, et al. "Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction." Chemical Research in Toxicology, 2006. [Link]

  • F. P. Guengerich, et al. "Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction." Chemical Research in Toxicology, 2006. [Link]

  • A. Hall. "Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine." Wiley-VCH, 2005.
  • S. D. Bull, et al. "Internal and external catalysis in boronic ester networks." Semantic Scholar, Not specified. [Link]

  • S. M. Larkin, et al. "A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2." PMC, 2008. [Link]

  • P. Renaud, et al. "A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters." ChemRxiv, 2020. [Link]

  • A. Studer, et al. "Protodeboronation and its application in synthesis." ResearchGate, 2022. [Link]

  • M. W. Urban, et al. "Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers." PMC, 2022. [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Accessed February 2024. [Link]

  • V. T. T. Tran, et al. "Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters." ResearchGate, 2017. [Link]

  • R. A. Batey, et al. "Boronic Acid with High Oxidative Stability and Utility in Biological Contexts." ChemRxiv, 2020. [Link]

  • P. J. Guiry, et al. "Order of thermodynamic stability of representative boronic esters." ResearchGate, 2012. [Link]

  • H. B. Yu, et al. "Deboronative functionalization of alkylboron species via a radical-transfer strategy." PMC, 2024. [Link]

  • G. A. Molander, et al. "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers." Aldrichimica Acta, 2007.
  • A. J. J. Lennox, G. C. Lloyd-Jones. "THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION." ResearchGate, 2010. [Link]

  • I. R. Baxendale, et al. "Suzuki–Miyaura Coupling." Synthetic Methods in Drug Discovery, 2016. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Characterization of (4,4-Dimethylcyclohexyl)boronic Acid

Executive Summary The Analytical Challenge: (4,4-Dimethylcyclohexyl)boronic acid (CAS: 859217-57-5) presents a unique characterization hurdle common to aliphatic boronic acids but exacerbated by its steric bulk. Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: (4,4-Dimethylcyclohexyl)boronic acid (CAS: 859217-57-5) presents a unique characterization hurdle common to aliphatic boronic acids but exacerbated by its steric bulk. Unlike stable aromatic boronic acids, this aliphatic analog undergoes rapid, reversible dehydration to form cyclic boroxine trimers (anhydrides) under standard ionization conditions.

The Solution: This guide compares three distinct mass spectrometry workflows. While Direct ESI(-) offers speed, it is often plagued by low sensitivity and adduct formation. Fluoride-Enhanced ESI(-) provides superior sensitivity for trace analysis. However, Derivatization with Pinacol remains the "Gold Standard" for unambiguous structural confirmation and quantification via GC-MS or LC-MS.

Part 1: The Chemical Context & "Boroxine Paradox"

Before selecting a method, researchers must understand that the "pure" sample in the vial is likely a dynamic equilibrium.

  • Monomer:

    
     (MW: 156.03)
    
  • Trimer (Boroxine):

    
     (MW: 414.05)
    
  • The Equilibrium:

    
    
    

In the heated source of a mass spectrometer (especially GC-MS), the equilibrium shifts heavily toward the boroxine, leading to confusion where the parent ion (


) is absent.
Decision Matrix: Selecting the Right Workflow

G Start Sample: (4,4-Dimethylcyclohexyl)boronic acid Goal_Quant Goal: Quantification/Purity Start->Goal_Quant Goal_ID Goal: Quick ID Check Start->Goal_ID Method_Deriv Method C: Pinacol Derivatization (GC-MS or LC-MS) Goal_Quant->Method_Deriv High Stability Method_ESI Method A: Direct ESI(-) (High pH Mobile Phase) Goal_ID->Method_ESI Speed Method_F Method B: Fluoride-Doped ESI(-) (Trace Analysis) Goal_ID->Method_F Low Conc.

Figure 1: Analytical workflow decision matrix based on research goals.

Part 2: Comparative Analysis of Methods

Method A: Direct Electrospray Ionization (ESI) - Negative Mode

Aliphatic boronic acids are weak acids (


). In standard acidic mobile phases (0.1% Formic Acid), they ionize poorly.
  • Mechanism: Deprotonation to form

    
    .
    
  • Key Adducts: In methanol, they often form methoxy adducts

    
    .
    
  • Pros: Zero sample prep; rapid.

  • Cons: Low sensitivity; competitive ionization favors the boroxine form if source temp is too high.

Method B: Fluoride-Enhanced ESI (-)

Boron is a Lewis acid and has a high affinity for hard nucleophiles like fluoride (


). By doping the mobile phase or sample with trace fluoride, we force the formation of a stable, negatively charged adduct.
  • Mechanism:

    
    
    
  • Pros: Extreme sensitivity (orders of magnitude higher than Method A); prevents boroxine interference.

  • Cons: Requires specific reagents; not compatible with all LC columns (fluoride can etch silica over long periods).

Method C: Pinacol Derivatization (GC-MS or LC-MS)

This involves reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) to form a cyclic boronate ester.

  • Mechanism: Esterification removes the H-bond donor capability, preventing trimerization.

  • Pros: The resulting ester is thermally stable, volatile (amenable to GC), and ionizes well in ESI(+) as

    
    .
    
  • Cons: Adds a 30-minute sample prep step.

Part 3: Data Summary & Expected Mass Shifts

Target Molecule: (4,4-Dimethylcyclohexyl)boronic acid (


)
Monoisotopic Mass (

):
156.13 Da
FeatureMethod A: Direct ESI(-)Method B: Fluoride ESI(-)Method C: Pinacol Ester (GC/LC)
Primary Ion m/z 155.1

m/z 175.1

m/z 239.2

Common Artifacts m/z 413 (Boroxine)Nonem/z 256 (

adduct)
Sensitivity Low (

M)
High (

M)
High (

M)
Linearity Poor (Equilibrium issues)ExcellentExcellent
Isotope Pattern

(1:4 ratio)

(1:4 ratio)

(1:4 ratio)

Part 4: Detailed Experimental Protocols

Protocol 1: Fluoride-Enhanced ESI(-) (Recommended for Sensitivity)

Use this for trace detection or when direct ESI fails.

  • Stock Preparation: Dissolve 1 mg of (4,4-Dimethylcyclohexyl)boronic acid in 1 mL Methanol (HPLC grade).

  • Dopant Solution: Prepare a 50

    
    M solution of Ammonium Fluoride (
    
    
    
    ) in Methanol.
  • Dilution: Dilute the stock 1:100 into the Dopant Solution. Final concentration

    
     10 
    
    
    
    g/mL.
  • MS Conditions:

    • Polarity: Negative (-)[1]

    • Source Temp: 250°C (Keep moderate to prevent degradation)

    • Capillary Voltage: -3.5 kV

    • Cone Voltage: 20 V (Low voltage preserves the adduct)

  • Data Interpretation: Look for the base peak at m/z 175.1 . Confirm with the Boron isotope signature at m/z 174.1 (approx 25% intensity of parent).

Protocol 2: Pinacol Derivatization for GC-MS

Use this for purity assessment and quantification.

  • Reagent: Mix Pinacol (1.2 eq) and the Boronic Acid (1.0 eq) in Dichloromethane (DCM).

  • Reaction: Add approx. 100 mg of anhydrous

    
     (drying agent) to drive the equilibrium. Vortex for 30 minutes at room temperature.
    
  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter to remove 
    
    
    
    .
  • GC-MS Injection:

    • Inlet: 250°C, Split 20:1.

    • Column: HP-5MS or equivalent (non-polar).

    • Oven: 50°C (2 min)

      
       20°C/min 
      
      
      
      280°C.
  • Data Interpretation:

    • The acid peak will be absent.

    • Look for the ester peak at m/z 238/239 .

    • Fragmentation: Expect a strong ion at m/z 83 (cyclohexyl ring fragment) and m/z 101 (pinacol fragment).

Part 5: Mechanistic Visualization

The following diagram illustrates why Fluoride doping stabilizes the signal compared to the chaotic dehydration seen in standard methods.

Mechanism Acid Boronic Acid Monomer (Unstable in Source) Boroxine Boroxine Trimer (m/z 413) Acid->Boroxine Heat/Dehydration (-H2O) Adduct Fluoride Adduct [M+F]- (m/z 175) (STABLE) Acid->Adduct + Fluoride (F-) Lewis Acid-Base Interaction

Figure 2: Competition between thermal dehydration (Boroxine formation) and Fluoride capture. The Fluoride pathway locks the molecule into a detectable, monomeric state.

References

  • Analytical Methods (RSC): "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.

  • Journal of the American Society for Mass Spectrometry: "Electrospray Ionization Mass Spectrometry of Boronic Acids.

  • Waters Corporation Application Note: "High Sensitivity Analysis of Potential Mutagenic Boronic Acids." (Validation of LC-MS/MS methods for trace boronic acids).

  • LCGC International: "Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.

Sources

Comparative

analytical methods for determining the purity of (4,4-Dimethylcyclohexyl)boronic acid

Analytical Method Comparison Guide: Purity Determination of (4,4-Dimethylcyclohexyl)boronic acid Part 1: Executive Summary & Strategic Analysis (4,4-Dimethylcyclohexyl)boronic acid (CAS: 1609930-85-9) presents a distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Method Comparison Guide: Purity Determination of (4,4-Dimethylcyclohexyl)boronic acid

Part 1: Executive Summary & Strategic Analysis

(4,4-Dimethylcyclohexyl)boronic acid (CAS: 1609930-85-9) presents a distinct analytical challenge compared to its aromatic counterparts (e.g., phenylboronic acid).[1] As an aliphatic organoboron, it lacks the conjugated


-systems required for standard UV detection (

nm).[1] Furthermore, like all boronic acids, it exists in a dynamic equilibrium with its anhydride trimer (boroxine), a process driven by dehydration.[1]

The "Purity" Trap: Standard HPLC-UV methods often yield "false negatives" or erratic baselines for this compound.[1] A researcher relying solely on 254 nm detection will see nothing, while 200-210 nm detection will be plagued by solvent noise and drift.[1]

This guide evaluates three distinct methodologies to overcome these limitations, ranked by their utility in a drug development context.

FeatureMethod A: qNMR Method B: Mannitol Titration Method C: HPLC-CAD/MS
Primary Output Absolute Purity (wt%)Total Boron ContentImpurity Profile (Area%)
Specificity High (Structural ID)Low (Non-specific Acid)High (Separation)
UV Dependence NoneNoneNone (Universal Detection)
Throughput Low (10-15 min/sample)MediumHigh (Automated)
Best Use Case Reference Standard Certification Goods-in QC / Bulk Assay Process Impurity Tracking

Part 2: Detailed Methodologies & Protocols

Method A: Quantitative NMR (qNMR) – The Gold Standard

Use this method to establish the "absolute truth" value for your reference standards.

Principle: qNMR leverages the direct proportionality between signal integration and molar concentration.[2] Since (4,4-Dimethylcyclohexyl)boronic acid has distinct aliphatic protons, we can quantify it against a NIST-traceable internal standard (IS) without needing a response factor.[1]

Critical Nuance: You must analyze both


H and 

B spectra.
  • 
    H NMR:  Quantifies the organic backbone.
    
  • 
    B NMR:  Confirms the absence of inorganic boric acid (
    
    
    
    ppm) and monitors the boronic acid (
    
    
    ppm) vs. boronate ester ratios.

Protocol:

  • Selection of IS: Use Maleic Acid (traceable grade) or Dimethyl Sulfone (DMSO2) .[1] Maleic acid provides a clean singlet at

    
     ppm (in DMSO-
    
    
    
    ), far removed from the cyclohexyl region (0.8–2.0 ppm).[1]
  • Sample Prep:

    • Weigh

      
       mg of analyte into a vial.
      
    • Weigh

      
       mg of Internal Standard (IS) into the same vial.
      
    • Dissolve in 0.75 mL DMSO-

      
      . Note: Ensure complete dissolution; sonicate if necessary.[1]
      
  • Acquisition:

    • Pulse delay (

      
      ): 
      
      
      
      seconds (crucial for full relaxation).
    • Scans: 16–32.[1]

    • Temperature: 298 K (constant).[1]

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =# of protons,
    
    
    =Molar Mass,
    
    
    =Mass weighed,
    
    
    =Purity)
Method B: Mannitol-Assisted Titration – The Bulk Assay

Use this method for quick "goods-in" verification of bulk material.[1]

Principle: Free boronic acids are very weak acids (


) and cannot be titrated directly with sharp endpoints.[1] Adding excess D-Mannitol forms a cyclic boronate ester complex which is significantly more acidic (

), allowing for a sharp titration endpoint with NaOH.[1]

Protocol:

  • Blank Preparation: Dissolve 5.0 g of D-Mannitol in 50 mL of CO

    
    -free deionized water. Add 3 drops of phenolphthalein. Neutralize with 0.1 N NaOH until a faint pink color persists.
    
  • Sample Analysis:

    • Accurately weigh ~200 mg of (4,4-Dimethylcyclohexyl)boronic acid.[1]

    • Add to the neutralized mannitol solution. The pink color will disappear (complex formation releases

      
      ).
      
    • Stir for 5 minutes to ensure complete complexation.

  • Titration:

    • Titrate with standardized 0.1 N NaOH to the same faint pink endpoint.

  • Calculation:

    
    [1]
    

Warning: This method assumes all boron comes from the analyte. It will yield false positives if inorganic boric acid is present as an impurity.[1]

Method C: HPLC with Charged Aerosol Detection (CAD) – Impurity Profiling

Use this method to detect organic impurities that qNMR might miss due to overlap.[1]

Principle: Since the analyte is UV-inactive, CAD (or ELSD) is required.[1] CAD detects all non-volatile compounds regardless of chemical structure, providing a "mass-balance" view of the sample.

Instrument Setup:

  • Column: Waters XSelect CSH C18 or Agilent Poroshell HPH C18 (2.1 x 100 mm, 2.5 µm).[1] Note: High pH stability is preferred.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detector: Charged Aerosol Detector (Corona Veo or similar).

    • Nebulizer Temp: 35°C.[1]

    • Power Function: 1.0 (for semi-quantitative area%).

Why this works: The boronic acid and its lipophilic impurities (e.g., starting materials from the Grignard synthesis) will separate on the C18 column. CAD sees them all.[1] UV at 200 nm would only see the solvent front and noise.

Part 3: Visualization & Decision Logic

Figure 1: Analytical Decision Matrix

Caption: A logic flow for selecting the appropriate analytical method based on the stage of drug development and specific data requirements.

AnalyticalDecisionTree Start Start: Purity Analysis of (4,4-Dimethylcyclohexyl)boronic acid Q1 What is the primary goal? Start->Q1 Goal_Quant Absolute Quantitation (Assay %) Q1->Goal_Quant Purity Value Goal_Profile Impurity Profiling (Separation) Q1->Goal_Profile Identify Impurities Q2 Is Reference Standard available? Goal_Quant->Q2 Q3 Does analyte have UV Chromophore? Goal_Profile->Q3 Method_Titration Method B: Mannitol Titration (Fast, Non-specific) Q2->Method_Titration Routine QC Method_qNMR Method A: qNMR (High Specificity, No Ref Std needed) Q2->Method_qNMR Certifying Ref Std No_UV No (Aliphatic) Q3->No_UV Method_HPLC_CAD Method C: HPLC-CAD/ELSD (Universal Detection) No_UV->Method_HPLC_CAD Preferred Method_HPLC_UV HPLC-UV (200nm) (NOT RECOMMENDED High Noise/Drift) No_UV->Method_HPLC_UV Avoid

Figure 2: The Boroxine Equilibrium Challenge

Caption: Boronic acids spontaneously dehydrate to form boroxines.[1] This equilibrium complicates chromatography but is resolved in qNMR by using wet solvents (DMSO) which shift the equilibrium back to the monomer.

BoroxineEquilibrium BA 3x Boronic Acid Monomer (Active Species) Boroxine Boroxine (Anhydride Trimer) (Storage Form) BA->Boroxine Dehydration (Vacuum/Heat) Boroxine->BA Hydrolysis (In Solution) Water + 3 H2O

Part 4: Data Comparison Table

MetricqNMR (

H)
Mannitol TitrationHPLC-CADHPLC-UV (200nm)
Linearity (

)
> 0.999> 0.995> 0.990 (Polynomial fit)< 0.900 (Poor)
LOD (Limit of Detection) ~0.1%~0.5%~0.05%N/A (Noise limited)
Solvent Effects Minimal (if relaxation

is sufficient)
NoneGradient drift affects baselineSignificant drift
Interference Signal overlap (rare with proper IS)Acidic/Basic impuritiesCo-eluting non-volatilesSolvent absorption

References

  • Quantitative NMR (qNMR)

    • Traceability and Protocol: "Standard for Quantitative NMR."[1][4][5] Fujifilm Wako Chemicals.[1] Link

    • Internal Standard Selection: "Choosing the Right qNMR Internal Standard." ResolveMass. Link

  • Boronic Acid Analysis & Titration

    • Mannitol Titration Mechanism: "The Acid-Base Titration of a Very Weak Acid: Boric Acid."[6][7] ResearchGate.[1] Link

    • Potentiometric Protocol: "Potentiometric and thermometric determination of boric acid." Metrohm Application Bulletin 66/2.[1] Link

  • HPLC & Detection Strategies

    • Universal Detection (CAD/ELSD): "Analytical Methodology for Characterization of Reactive Starting Materials." American Pharmaceutical Review.[1] Link

    • Boronic Acid Separation: "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Waters Application Note. Link

  • Compound Data

    • Properties: "(4,4-Dimethylcyclohexyl)boronic acid."[1][8][9] ChemicalBook.[1] Link

Sources

Validation

A Comparative Guide to HPLC and GC Methods for the Analysis of (4,4-Dimethylcyclohexyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals (4,4-Dimethylcyclohexyl)boronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.[1] Accurate and r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(4,4-Dimethylcyclohexyl)boronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.[1] Accurate and reliable analytical methods are crucial for assessing its purity, monitoring reaction progress, and quantifying it in various matrices. The choice between HPLC and GC is a critical decision that impacts method development time, sample throughput, sensitivity, and the overall validity of the analytical results. This guide will explore the nuances of each technique, supported by experimental data and established scientific principles.

The Analytical Challenge: Unique Properties of Boronic Acids

Boronic acids, including (4,4-Dimethylcyclohexyl)boronic acid, present a unique set of analytical challenges due to their chemical properties:

  • Polarity and Low Volatility: The boronic acid functional group imparts significant polarity and renders the molecule non-volatile, making direct GC analysis problematic.[2]

  • Thermal Instability: At the high temperatures typically used in GC inlets and columns, boronic acids can dehydrate to form cyclic anhydrides (boroxines), leading to complex chromatograms and inaccurate quantification.

  • On-Column Interactions: In HPLC, the Lewis acidic nature of the boron atom can lead to undesirable interactions with residual silanol groups on silica-based columns, resulting in poor peak shape and retention time variability.[3]

  • Lack of a Strong Chromophore: Aliphatic boronic acids like the target compound lack a UV-absorbing chromophore, which can make detection challenging with standard HPLC-UV detectors.[4]

These challenges necessitate careful method development and a thorough understanding of the strengths and limitations of both HPLC and GC.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds, making it an attractive option for the direct analysis of (4,4-Dimethylcyclohexyl)boronic acid without the need for chemical derivatization.[2]

The Causality Behind Experimental Choices in HPLC

Column Selection: Due to the polar nature of (4,4-Dimethylcyclohexyl)boronic acid, achieving adequate retention on traditional C18 columns can be challenging.[2] Modern reversed-phase columns with embedded polar groups or those designed for aqueous mobile phases are often more suitable. For enhanced peak shape and to mitigate interactions with surface silanols, columns with advanced surface technology, such as Waters' MaxPeak™ Premier columns, are recommended.[1]

Mobile Phase Optimization: The pH of the mobile phase is a critical parameter. Operating at a low pH (e.g., using formic or phosphoric acid) can suppress the ionization of the boronic acid group, improving retention in reversed-phase mode.[5] The choice and concentration of the organic modifier (typically acetonitrile or methanol) will also need to be optimized to achieve the desired separation.

Detection Strategies:

  • UV Detection: While (4,4-Dimethylcyclohexyl)boronic acid itself does not have a significant UV chromophore, it may be detectable at low wavelengths (e.g., < 210 nm) if the purity is high and the mobile phase has a low UV cutoff. However, this approach often suffers from low sensitivity and is prone to interference.

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique that provides high sensitivity and specificity, overcoming the limitations of UV detection.[4][6]

  • Post-Column Derivatization: For enhanced sensitivity with fluorescence detection, a post-column reaction with a reagent like alizarin can be employed.[7][8] This reaction forms a fluorescent complex with the boronic acid, allowing for highly sensitive and selective detection.[7][8]

Experimental Protocol: A Representative HPLC-MS Method

This protocol outlines a starting point for the analysis of (4,4-Dimethylcyclohexyl)boronic acid by HPLC-MS.

Instrumentation:

  • HPLC or UHPLC system with a binary pump, autosampler, and column thermostat.

  • Mass Spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or similar.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

MS Conditions (ESI in Negative Ion Mode):

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Selected Ion Monitoring (SIM): Monitor the [M-H]⁻ ion for (4,4-Dimethylcyclohexyl)boronic acid.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing s_start Start: Sample Weighing s_dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) s_start->s_dissolve s_filter Filter through 0.22 µm Syringe Filter s_dissolve->s_filter a_inject Inject into HPLC s_filter->a_inject Prepared Sample a_separate Chromatographic Separation (Reversed-Phase Column) a_inject->a_separate a_ionize Electrospray Ionization (ESI) a_separate->a_ionize a_detect Mass Spectrometry Detection a_ionize->a_detect d_integrate Peak Integration a_detect->d_integrate Raw Data d_quantify Quantification d_integrate->d_quantify d_report Generate Report d_quantify->d_report

Caption: HPLC-MS workflow for (4,4-Dimethylcyclohexyl)boronic acid analysis.

Gas Chromatography (GC): The Derivatization-Based Approach

Gas chromatography is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds.[2] To make (4,4-Dimethylcyclohexyl)boronic acid amenable to GC analysis, a derivatization step is mandatory to increase its volatility and thermal stability.[2][4]

The Causality Behind Experimental Choices in GC

Derivatization: This is the most critical step in the GC analysis of boronic acids. The goal is to convert the polar boronic acid group into a less polar, more volatile, and thermally stable derivative.

  • Esterification with Diols: The most common approach is the formation of a cyclic boronate ester by reacting the boronic acid with a diol, such as pinacol or hexylene glycol.[2][4] This reaction is typically fast and quantitative.[3]

  • Silylation: While less common for this specific application, silylation reagents can also be used to derivatize the hydroxyl groups of the boronic acid.[9]

Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is generally a good starting point for the separation of the derivatized analyte. The choice of column length, diameter, and film thickness will depend on the required resolution and analysis time.

Inlet and Oven Temperature Program: The inlet temperature should be high enough to ensure rapid volatilization of the derivative without causing thermal degradation. The oven temperature program should be optimized to provide good separation from any derivatizing agent, by-products, or other components in the sample matrix.

Detection:

  • Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range.

  • Mass Spectrometry (MS): GC-MS offers the added advantage of providing structural information, which is invaluable for peak identification and confirmation.[4] It is a highly sensitive and specific detection method.[2]

Experimental Protocol: A Representative GC-MS Method with Derivatization

This protocol describes a typical derivatization procedure and subsequent GC-MS analysis.

1. Derivatization Procedure:

  • To a dry 2 mL autosampler vial, add approximately 1 mg of the (4,4-Dimethylcyclohexyl)boronic acid sample.

  • Add 500 µL of a solution of hexylene glycol (1.2 equivalents) in anhydrous ethyl acetate.

  • Add a catalytic amount of a suitable acid (e.g., a single crystal of p-toluenesulfonic acid) if necessary, although the reaction often proceeds without a catalyst.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool the reaction mixture to room temperature. The sample is now ready for GC-MS analysis.

Instrumentation:

  • Gas Chromatograph with a split/splitless inlet.

  • Mass Spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

MS Conditions (EI):

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Scan Range: m/z 40-450.

GC Workflow Diagramdot

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s_start Start: Sample Weighing s_reagents Add Derivatizing Agent (e.g., Hexylene Glycol) and Solvent s_start->s_reagents s_react Heat to Form Boronate Ester s_reagents->s_react s_cool Cool to Room Temp s_react->s_cool a_inject Inject into GC s_cool->a_inject Derivatized Sample a_separate Chromatographic Separation (e.g., DB-5 Column) a_inject->a_separate a_ionize Electron Ionization (EI) a_separate->a_ionize a_detect Mass Spectrometry Detection a_ionize->a_detect d_integrate Peak Integration a_detect->d_integrate Raw Data d_quantify Quantification d_integrate->d_quantify d_report Generate Report d_quantify->d_report

Sources

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